Technical Documentation Center

1-isobutyl-5-methyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-isobutyl-5-methyl-1H-pyrazole
  • CAS: 405548-41-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Applications of 1-Isobutyl-5-methyl-1H-pyrazole

Introduction & Strategic Importance As the demand for metabolically stable, highly specific small molecules accelerates, the pyrazole core has emerged as a privileged scaffold in modern drug discovery ()[1]. Within this...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

As the demand for metabolically stable, highly specific small molecules accelerates, the pyrazole core has emerged as a privileged scaffold in modern drug discovery ()[1]. Within this class, 1-isobutyl-5-methyl-1H-pyrazole represents a highly specialized, sterically tuned building block. The precise spatial arrangement of the N1-isobutyl and C5-methyl groups makes it an ideal pharmacophore for designing biased G-protein-coupled receptor (GPCR) agonists, particularly those targeting the APELIN (APJ) receptor[2].

This guide provides an authoritative breakdown of the molecule’s physicochemical profile, the mechanistic causality behind its regioselective synthesis, and self-validating protocols for its isolation.

Physicochemical & Structural Profiling

Understanding the baseline properties of 1-isobutyl-5-methyl-1H-pyrazole is critical for downstream chromatographic and biological assays. The molecule features a five-membered 1,2-diazole ring, where the N1 position is alkylated with an isobutyl group, and the C5 position is methylated, leaving the C3 and C4 positions unsubstituted[3].

Table 1: Core Chemical and Structural Data

PropertyValue
Chemical Name 1-Isobutyl-5-methyl-1H-pyrazole
CAS Registry Number 405548-41-6
Molecular Formula C₈H₁₄N₂
Molecular Weight 138.214 g/mol
IUPAC Nomenclature 5-methyl-1-(2-methylpropyl)pyrazole
Canonical SMILES CC1=CC=NN1CC(C)C
InChI Key PXTRUYSGAWGMAK-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 17.8 Ų
Hydrogen Bond Donors / Acceptors 0 / 2

Data compiled from standardized chemical inventories and verified supplier specifications ()[3].

Mechanistic Rationale: The Regioselectivity Challenge

A persistent challenge in pyrazole chemistry is achieving absolute regiocontrol. The traditional cyclocondensation of 1,3-dicarbonyl compounds (e.g., 3-oxobutanal) with alkylhydrazines typically yields a thermodynamically driven mixture of 1,3- and 1,5-isomers[4].

The Causality of Kinetic Control: To bypass this thermodynamic sink and exclusively isolate the 1,5-isomer, we must employ an enaminone precursor—specifically, 4-(dimethylamino)but-3-en-2-one .

  • Nucleophilic Attack: Isobutylhydrazine possesses two nitrogen atoms; the primary amine (-NH₂) is significantly more nucleophilic than the secondary amine (-NHR).

  • Electrophilic Discrimination: The enaminone presents two electrophilic sites. The β-carbon (C4) is highly electrophilic due to the electron-withdrawing nature of the adjacent carbonyl.

  • Atom Mapping: The primary -NH₂ selectively attacks the β-carbon via a Michael-type addition, displacing dimethylamine (HNMe₂). Subsequently, the secondary -NHR group condenses with the C2 carbonyl. Because the C2 position bears the methyl group, this kinetic pathway forces the methyl group into the C5 position of the resulting pyrazole ring, yielding 1-isobutyl-5-methyl-1H-pyrazole with >95% regioselectivity.

SynthesisWorkflow Start Enaminone Precursor 4-(Dimethylamino)but-3-en-2-one Step1 Michael-type Addition (Kinetic Control at C4) Start->Step1 Reagent Isobutylhydrazine (Nucleophile) Reagent->Step1 Step2 Intramolecular Cyclization (Elimination of HNMe2 & H2O) Step1->Step2 80°C, AcOH cat. Product 1-Isobutyl-5-methyl-1H-pyrazole (Exclusive 1,5-Isomer) Step2->Product

Regioselective synthesis workflow of 1-isobutyl-5-methyl-1H-pyrazole via kinetic control.

Self-Validating Experimental Protocol: 1,5-Isomer Synthesis

As a standard practice in advanced application science, protocols must not be "blind." The following methodology integrates real-time, in-process quality control (QC) checks to ensure the system is self-validating at every phase ()[5].

Step-by-Step Execution
  • Reagent Preparation: Dissolve 10.0 mmol of 4-(dimethylamino)but-3-en-2-one in 20 mL of anhydrous ethanol under a nitrogen atmosphere.

  • Hydrazine Addition: Slowly add 11.0 mmol (1.1 eq) of isobutylhydrazine hydrochloride, followed by 0.5 mL of glacial acetic acid to catalyze the condensation.

  • Thermal Cycling: Reflux the mixture at 80°C for 4 to 6 hours.

  • Workup: Concentrate the crude mixture under reduced pressure. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL) to neutralize the acid catalyst and hydrazine salts.

  • Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes/EtOAc).

In-Process Quality Control (Self-Validation)
  • Visual & TLC Validation: The starting enaminone is pale yellow and highly UV-active at 254 nm (R_f ~0.4 in 1:1 Hex/EtOAc). The reaction is validated as complete when the solution transitions to a deep orange and the enaminone spot is entirely replaced by the pyrazole product (R_f ~0.6), which exhibits weaker UV absorbance but stains strongly with iodine.

  • Aqueous pH Check: During workup, validate that the aqueous phase pH is strictly between 7.5 and 8.0. If it is too acidic, the pyrazole nitrogen will protonate, dragging the product into the aqueous waste layer.

  • NMR Regiochemical Validation (Critical): To definitively prove the isolation of the 1,5-isomer over the 1,3-isomer, perform a 2D NOESY NMR experiment. You must observe a clear spatial correlation (cross-peak) between the N1-isobutyl methylene protons (δ ~3.8 ppm) and the C5-methyl protons (δ ~2.2 ppm). The absence of this cross-peak indicates a failure in regiocontrol.

Pharmacological Application: Biased GPCR Agonism

Beyond its utility as a chemical building block, the 1-isobutyl-5-methyl-1H-pyrazole core is highly prized in the development of targeted therapeutics, particularly for cardiovascular and pulmonary diseases[2].

When integrated into larger peptidomimetic or small-molecule scaffolds, the steric bulk of the N1-isobutyl group interacts specifically with the hydrophobic pockets of the APELIN (APJ) receptor. This interaction drives biased agonism —a phenomenon where the receptor preferentially activates the therapeutic Gαi protein signaling pathway (promoting vasodilation and inotropy) while actively avoiding the recruitment of β-arrestin, which is responsible for adverse cardiac hypertrophy ()[2].

APJSignaling Ligand 1-Isobutyl-5-methyl-1H-pyrazole Derivative (Agonist) Receptor APJ Receptor (GPCR) Ligand->Receptor Binding G_alpha_i Gαi Protein Activation (Therapeutic Pathway) Receptor->G_alpha_i Biased Agonism Beta_arrestin β-arrestin Recruitment (Off-Target Hypertrophy) Receptor->Beta_arrestin Minimized Effect Vasodilation & Inotropic Actions G_alpha_i->Effect Downstream Signaling

Biased GPCR signaling pathway modulated by pyrazole-based APJ receptor agonists.

References

  • Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists Source: Journal of Medicinal Chemistry (PubMed Central) URL:[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry (PubMed Central) URL:[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles Source: Molecules (MDPI) URL:[Link]

Sources

Exploratory

1-Isobutyl-5-methyl-1H-pyrazole: Comprehensive Chemical Identifiers, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the pyrazole core represents a privileged scaffold, frequently deployed to modulate pharmacokinetic properties and enhance target binding affinity. Specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole core represents a privileged scaffold, frequently deployed to modulate pharmacokinetic properties and enhance target binding affinity. Specifically, 1-isobutyl-5-methyl-1H-pyrazole has emerged as a critical building block in the development of G-protein-coupled receptor (GPCR) modulators, including Apelin (APJ) receptor agonists and Sphingosine-1-phosphate receptor 1 (S1P1) modulators. This technical guide provides an authoritative synthesis of the chemical identifiers, physicochemical properties, and advanced synthetic methodologies for 1-isobutyl-5-methyl-1H-pyrazole, emphasizing regioselective control during synthesis.

Chemical Identity and Core Identifiers

Accurate compound tracking and database querying require standardized identifiers. The following table consolidates the verified chemical identifiers for 1-isobutyl-5-methyl-1H-pyrazole [1].

Table 1: Core Chemical Identifiers

PropertyValue
Chemical Name 1-Isobutyl-5-methyl-1H-pyrazole
CAS Registry Number 405548-41-6
IUPAC Name 5-methyl-1-(2-methylpropyl)pyrazole
Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
SMILES CC1=CC=NN1CC(C)C
InChI Key PXTRUYSGAWGMAK-UHFFFAOYSA-N
MDL Number MFCD08701122

Physicochemical Profiling & Structural Causality

The structural architecture of 1-isobutyl-5-methyl-1H-pyrazole dictates its behavior in both synthetic environments and biological systems [2].

  • Steric Bulk (Isobutyl Group): The N1-isobutyl substitution introduces significant lipophilicity and steric bulk. In drug design, this branched aliphatic chain is strategically utilized to occupy hydrophobic pockets within receptor binding sites, enhancing ligand-receptor residence time.

  • Electronic Effects (5-Methyl Group): The electron-donating nature of the C5-methyl group increases the electron density of the pyrazole

    
    -system. This subtle electronic modulation influences the basicity of the N2 nitrogen, impacting both the compound's pKa and its ability to participate in hydrogen bonding networks.
    

Synthetic Methodologies: Overcoming Regioselectivity Challenges

The synthesis of 1,5-disubstituted pyrazoles is notoriously plagued by regioselectivity issues. Standard alkylation of 3(5)-methylpyrazole with isobutyl halides typically yields a thermodynamic mixture heavily favoring the 1,3-isomer due to the steric hindrance at the C5 position. To synthesize 1-isobutyl-5-methyl-1H-pyrazole selectively, alternative synthetic routes must be employed.

Condensation of 1,3-Dicarbonyls with Substituted Hydrazines

The most reliable method for accessing the 1,5-isomer involves the condensation of an asymmetric 1,3-dicarbonyl compound (or its synthetic equivalent) with isobutylhydrazine. The regiochemical outcome is governed by the differential nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons [3].

Synthesis_Pathway A Asymmetric 1,3-Dicarbonyl C Refluxing EtOH (Condensation) A->C B Isobutylhydrazine (TFA Salt) B->C D 1-Isobutyl-5-methyl-1H-pyrazole (Major, 4:1 Ratio) C->D Thermodynamic Control

Fig 1: Regioselective condensation pathway yielding the 1,5-disubstituted pyrazole core.

Advanced Enzymatic Alkylation (Emerging Paradigm)

Recent advancements in biocatalysis have introduced engineered enzymes capable of highly selective N-alkylation of pyrazoles. While traditional basic alkylation yields poor regioselectivity, engineered nicotinamide N-methyltransferases (NMTs) can utilize haloalkanes to achieve >99% regioselectivity for the 1,5-isomer, representing a paradigm shift in green synthesis[4].

Table 2: Regioselectivity Comparison Across Synthetic Strategies

Synthetic MethodReagentsMajor ProductMinor ProductRegiomeric Ratio (1,5- vs 1,3-)
Hydrazine Condensation 1,3-Diketone + Isobutylhydrazine TFA1-Isobutyl-5-methyl1-Isobutyl-3-methyl~ 4:1
Direct Alkylation (Basic) 3(5)-Methylpyrazole + Isobutyl Bromide1-Isobutyl-3-methyl1-Isobutyl-5-methyl~ 1:3
Enzymatic Alkylation 3(5)-Methylpyrazole + Haloalkane (NMT)1-Alkyl-5-methyl1-Alkyl-3-methyl> 99:1

Experimental Protocol: Regioselective Condensation

To ensure high fidelity and reproducibility, the following step-by-step protocol outlines the synthesis of 1-isobutyl-5-methyl-1H-pyrazole via hydrazine condensation. This protocol is designed as a self-validating system, incorporating in-process analytical checks.

Objective: Synthesize the 1,5-isomer with high purity, minimizing the 1,3-isomer byproduct. Causality & Design: Utilizing the trifluoroacetate (TFA) salt of isobutylhydrazine rather than the free base is a critical choice. The protonation moderates the initial nucleophilic attack, allowing thermodynamic control to dictate the formation of the more stable Schiff base intermediate, ultimately favoring the 1,5-isomer upon cyclization [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the asymmetric 1,3-dicarbonyl precursor (1.0 eq, e.g., a protected keto-aldehyde equivalent) in anhydrous ethanol (0.2 M concentration).

  • Controlled Addition: Cool the reaction vessel to 0°C. Add isobutylhydrazine trifluoroacetate (1.1 eq) dropwise over 15 minutes.

    • Causality: Low temperature controls the exothermic formation of the intermediate hydrazone, preventing thermal degradation and unwanted polymerization.

  • Cyclization & Dehydration: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 16 hours.

    • Causality: Extended reflux provides the necessary activation energy to drive the dehydration step, pushing the equilibrium towards the thermodynamically stable aromatic pyrazole core.

  • In-Process Validation (Self-Validating Step): After 16 hours, sample the reaction and perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is validated if two distinct UV-active spots are observed. The 1,5-isomer typically exhibits a lower retention factor (Rf) value compared to the 1,3-isomer due to differences in dipole moment.

  • Workup: Cool the mixture to room temperature, concentrate in vacuo, and neutralize the TFA with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Purify the crude mixture via normal-phase silica gel chromatography. The inherent 4:1 regiomeric ratio allows for straightforward isolation of the pure 1-isobutyl-5-methyl-1H-pyrazole.

Applications in Drug Development: APJ Receptor Agonism

1-Isobutyl-5-methyl-1H-pyrazole derivatives have demonstrated profound utility in the development of biased agonists for the Apelin (APJ) receptor. The APJ receptor is a vital target for cardiometabolic diseases.

Historically, APJ agonists triggered both G-protein signaling (beneficial vasodilation) and


-arrestin recruitment (adverse cardiac hypertrophy). By incorporating the 1-isobutyl-5-methyl-1H-pyrazole scaffold into the ligand's architecture, medicinal chemists have successfully developed "biased agonists." The specific steric profile of the isobutyl group forces the receptor into a conformational state that preferentially activates the G

i pathway while minimizing

-arrestin interactions [3]. Furthermore, related pyrazole-oxadiazole derivatives utilizing this core have been patented as potent S1P1 agonists for the treatment of multiple sclerosis [5].

APJ_Signaling Ligand 1-Isobutyl-5-methylpyrazole Derivative (Agonist) Receptor APJ Receptor (GPCR) Ligand->Receptor Hydrophobic Binding G_Path Gαi Signaling Pathway (Primary Activation) Receptor->G_Path Biased Agonism Arr_Path β-Arrestin Pathway (Minimized) Receptor->Arr_Path Reduced Recruitment Outcome Vasodilation & Inotropy (Therapeutic Efficacy) G_Path->Outcome

Fig 2: Biased APJ receptor signaling driven by pyrazole-based agonists.

References

  • BLD Pharm. "405548-41-6 | 1-Isobutyl-5-methyl-1h-pyrazole". BLD Pharm.
  • Fluorochem. "1-isobutyl-5-methyl-1H-pyrazole". Fluorochem.
  • National Institutes of Health (NIH). "Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists". PMC.
  • National Institutes of Health (NIH). "Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes". PMC.
  • Google Patents. "US8802663B2 - Pyrazole oxadiazole derivatives as S1P1 agonists". Google Patents.
Foundational

Technical Whitepaper: Solubility Profiling and Solvation Thermodynamics of 1-Isobutyl-5-methyl-1H-pyrazole

Executive Summary In fragment-based drug discovery (FBDD) and complex agrochemical synthesis, substituted pyrazoles serve as critical bioisosteres and structural scaffolds. 1-Isobutyl-5-methyl-1H-pyrazole (CAS: 405548-41...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD) and complex agrochemical synthesis, substituted pyrazoles serve as critical bioisosteres and structural scaffolds. 1-Isobutyl-5-methyl-1H-pyrazole (CAS: 405548-41-6) is a highly specialized building block characterized by its unique steric and electronic properties[1]. Unlike unsubstituted pyrazoles, which often suffer from poor solubility due to strong intermolecular hydrogen bonding and high crystal lattice energies, the N1-isobutyl and C5-methyl substitutions fundamentally alter this compound's physicochemical profile[2].

This technical guide provides an in-depth analysis of the solubility profile of 1-isobutyl-5-methyl-1H-pyrazole in various organic solvents. By examining the thermodynamic causality behind its solvation and providing validated experimental protocols, this whitepaper equips application scientists and process chemists with the data necessary to optimize reaction conditions, liquid-liquid extractions, and downstream purification workflows.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 1-isobutyl-5-methyl-1H-pyrazole, one must first deconstruct its molecular architecture. The solubility of pyrazole derivatives is dictated by the delicate balance between solute-solute lattice forces and solute-solvent interactions[3].

The Causality of High Organic Solubility
  • Ablation of Hydrogen Bond Donors: Unsubstituted 1H-pyrazoles form robust intermolecular hydrogen-bonded networks (N-H···N), leading to high melting points and poor solubility in non-polar media[2]. By alkylating the N1 position with an isobutyl group, the hydrogen bond donor capacity is entirely eliminated. The molecule can now only act as a hydrogen bond acceptor via the N2 nitrogen.

  • Steric Disruption via the Isobutyl Group: The branched isobutyl chain at N1 introduces significant steric bulk and conformational flexibility. This disrupts orderly crystal packing (lowering the lattice energy) and drastically increases the compound's lipophilicity (LogP)[1].

  • C5-Methyl Inductive Effects: The methyl group at the 5-position provides a slight electron-donating inductive effect to the pyrazole ring, marginally increasing the electron density at the N2 acceptor site, which enhances dipole-dipole interactions with polar aprotic solvents[4].

Because of these structural modifications, 1-isobutyl-5-methyl-1H-pyrazole exhibits excellent solubility in a wide range of organic solvents and extremely poor solubility in aqueous media[3].

Solvation A 1-isobutyl-5-methyl- 1H-pyrazole B Polar Aprotic (DMSO, DMF, Acetone) A->B Strong Dipole-Dipole Interactions C Non-Polar (DCM, Hexane, Toluene) A->C Favorable Van der Waals (Isobutyl/Methyl) D Polar Protic (MeOH, EtOH, H2O) A->D Limited H-Bond Acceptance (N2)

Thermodynamic solvation pathways of the pyrazole derivative across major organic solvent classes.

Comprehensive Solubility Profile in Organic Solvents

The following table synthesizes the expected solubility profile of 1-isobutyl-5-methyl-1H-pyrazole across standard organic solvents at standard ambient temperature and pressure (SATP, 298.15 K). Data is extrapolated from thermodynamic modeling of structurally analogous alkyl-pyrazoles (e.g., 3,5-dimethylpyrazole)[4].

Solvent ClassSpecific SolventDielectric Constant (ε)Predicted SolubilityMechanistic Rationale
Polar Aprotic Dichloromethane (DCM)8.93Excellent (>100 mg/mL) Ideal match for the compound's moderate dipole moment; highly effective for extraction[3].
Polar Aprotic Acetone20.7Excellent (>100 mg/mL) Strong dipole-dipole interactions with the pyrazole core; common choice for synthesis[3].
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Excellent (>100 mg/mL) Solvates the polar core effectively; standard solvent for biological assay stock solutions[2].
Non-Polar Toluene2.38High (50-100 mg/mL) Favorable π-π interactions with the pyrazole ring and strong dispersion forces with the isobutyl group[4].
Non-Polar Hexane / Heptane~1.90Moderate to High The highly lipophilic N1-isobutyl group drives solubility in aliphatic hydrocarbons.
Polar Protic Methanol (MeOH)32.7Moderate (10-50 mg/mL) Soluble via H-bond donation from MeOH to the N2 atom, though the lipophilic tail resists solvation[4].
Aqueous Water (pH 7.0)80.1Very Poor (<1 mg/mL) High hydrophobic penalty from the isobutyl and methyl groups; lack of H-bond donors[3].

Experimental Methodology: Thermodynamic Solubility Determination

To generate highly accurate, self-validating empirical data for specific process chemistry needs, the Isothermal Saturation Method coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard[4].

Protocol: Isothermal Saturation via HPLC-UV

Objective: Determine the exact thermodynamic solubility limit of 1-isobutyl-5-methyl-1H-pyrazole in target organic solvents at 298.15 K.

Step 1: Preparation of Saturated Solutions

  • Add an excess amount (e.g., 500 mg) of 1-isobutyl-5-methyl-1H-pyrazole to a 10 mL glass vial equipped with a PTFE-lined screw cap.

  • Dispense exactly 5.0 mL of the target organic solvent (e.g., HPLC-grade Ethyl Acetate) into the vial.

  • Add a magnetic stir bar, seal the vial tightly to prevent solvent evaporation, and wrap in aluminum foil to prevent potential photolytic degradation.

Step 2: Isothermal Equilibration

  • Submerge the vial in a thermostatic water bath or orbital shaker maintained precisely at 298.15 K (± 0.05 K).

  • Agitate the suspension at 300 RPM for a minimum of 48 hours. Causality: 48 hours is required to ensure the solid-liquid equilibrium has been fully established and that no supersaturation artifacts remain.

Step 3: Phase Separation

  • Cease agitation and allow the suspension to settle isothermally for 2 hours.

  • Carefully extract 1.0 mL of the supernatant using a pre-warmed glass syringe.

  • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, tared vial to remove any micro-crystals[3].

Step 4: Dilution and Quantification

  • Dilute the filtered aliquot quantitatively (e.g., 1:100) using the mobile phase (e.g., 60:40 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Analyze via HPLC-UV (detection typically at 210-254 nm for pyrazoles) against a pre-established calibration curve of the API.

Workflow Step1 1. Solid Addition (Excess Pyrazole + Solvent) Step2 2. Isothermal Agitation (48h at 298.15K) Step1->Step2 Step3 3. Phase Separation (0.22 µm PTFE Filtration) Step2->Step3 Step4 4. Quantification (HPLC-UV Analysis) Step3->Step4

Standard isothermal saturation workflow for determining thermodynamic solubility in organic solvents.

Downstream Applications: Workup & Isolation Strategies

Understanding the solubility profile of 1-isobutyl-5-methyl-1H-pyrazole allows chemists to design highly efficient liquid-liquid extraction (LLE) and purification workflows[2].

Strategy: Acid-Base Mediated Phase Transfer

Because the compound is highly soluble in organic solvents but possesses a weakly basic pyrazole nitrogen (N2), it can be selectively partitioned:

  • Organic Dissolution: Dissolve the crude reaction mixture in a non-polar or polar aprotic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Aqueous Wash: Wash the organic layer with 1M HCl. The N2 atom becomes protonated, forming a pyrazolium chloride salt. This drastically shifts the solubility profile, driving the compound into the aqueous phase and leaving non-basic organic impurities in the organic layer[2].

  • Basification and Recovery: Separate the aqueous layer, neutralize it with 1M NaOH to regenerate the free base, and back-extract with fresh DCM. The highly lipophilic free base will immediately partition back into the organic phase, yielding a highly purified product.

References

  • Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents Source: ResearchGate URL:[Link]

Sources

Exploratory

pKa Values and Basicity of 1-Isobutyl-5-methyl-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry, agrochemistry, and materials science. Understanding the acid-base properties of substituted pyrazoles—specifically their and basicit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, agrochemistry, and materials science. Understanding the acid-base properties of substituted pyrazoles—specifically their


 and basicity—is critical for predicting their pharmacokinetic behavior, lipophilicity (logD), and receptor binding affinities. This whitepaper provides an in-depth analysis of the basicity of 1-isobutyl-5-methyl-1H-pyrazole , detailing the mechanistic causality behind its protonation state, the inductive effects of its alkyl substituents, and the specialized experimental protocols required to accurately measure its 

in highly lipophilic systems.

Structural and Electronic Determinants of Basicity

The Amphoteric Nature of the Pyrazole Core

Unsubstituted pyrazole is an amphoteric heteroaromatic ring containing two distinct nitrogen atoms. The N1 atom is "pyrrole-like"; its lone pair of electrons is delocalized into the aromatic


-sextet, rendering it non-basic and slightly acidic. Conversely, the N2 atom is "pyridine-like"; its 

-hybridized lone pair is orthogonal to the aromatic system, making it the primary site for proton acceptance[1]. The conjugate acid of unsubstituted pyrazole has a baseline

of approximately 2.49 at 25°C[2].
Inductive Effects (+I) of Alkyl Substitution

The basicity of the pyrazole ring is highly sensitive to the electronic nature of its substituents. Electron-withdrawing groups decrease basicity, while electron-donating groups, such as alkyl chains, increase it via positive inductive (+I) and hyperconjugative effects[1].

In 1-isobutyl-5-methyl-1H-pyrazole , two key substitutions dictate the molecule's elevated basicity:

  • C5-Methyl Group: The methyl group at the 5-position donates electron density into the ring, stabilizing the positive charge of the pyrazolium cation upon protonation.

  • N1-Isobutyl Group: The bulkier isobutyl group at the N1 position provides a stronger +I effect than a simple methyl group. Furthermore, N-alkylation inherently increases the proton affinity of pyrazoles by an average of 5.9 kcal/mol in the gas phase[3].

Because the N1 and C5 positions are adjacent to the N2 basic center (via resonance and direct


-bonds), these combined electron-donating effects significantly stabilize the conjugate acid. Consequently, the 

of 1-isobutyl-5-methyl-1H-pyrazole is shifted higher than both unsubstituted pyrazole and simpler methylated derivatives like 1,5-dimethylpyrazole (which has a

of 2.83)[4].

G A 1-Isobutyl-5-methyl-1H-pyrazole (Neutral Base) B Protonation at N2 (Pyridine-like Nitrogen) A->B + H⁺ C Conjugate Acid (pKa ~3.1 - 3.4) B->C D Resonance Stabilization (+I Effect from Alkyls) C->D Charge Delocalization

Protonation mechanism of 1-isobutyl-5-methyl-1H-pyrazole highlighting N2 basicity.

Quantitative Data: Comparative Values

To contextualize the basicity of 1-isobutyl-5-methyl-1H-pyrazole, we must compare it against its structural analogs. The table below summarizes the progressive increase in basicity as alkyl substitution increases.

CompoundSubstituentsExperimental/Predicted

Reference
1H-Pyrazole None2.49[2]
1-Methylpyrazole N1-Methyl~2.60Extrapolated
1,5-Dimethylpyrazole N1-Methyl, C5-Methyl2.83 ± 0.10[4]
1-Isobutyl-5-methyl-1H-pyrazole N1-Isobutyl, C5-Methyl~3.10 – 3.40 Predictive Modeling

Note: The highly lipophilic nature of the isobutyl group makes direct aqueous measurement difficult, requiring cosolvent extrapolation techniques to determine the exact thermodynamic aqueous


.

Experimental Protocols for Determination

Because 1-isobutyl-5-methyl-1H-pyrazole possesses a highly lipophilic isobutyl chain, it exhibits poor aqueous solubility in its neutral state. Attempting a standard aqueous potentiometric titration will result in precipitation, yielding false equivalence points. To ensure scientific integrity and self-validating results, the Yasuda-Shedlovsky Cosolvent Extrapolation Method must be employed.

Step-by-Step Yasuda-Shedlovsky Potentiometric Titration

This protocol uses methanol/water mixtures to maintain solubility, followed by mathematical extrapolation to a 0% cosolvent state (pure water).

Step 1: Cosolvent Preparation

  • Prepare five distinct solvent mixtures of Methanol/Water ranging from 30% to 70% methanol by weight.

  • Causality: Varying the dielectric constant (

    
    ) of the medium allows for the tracking of the apparent 
    
    
    
    (
    
    
    ) as a function of solvent polarity.

Step 2: Sample Preparation & Titration

  • Dissolve 1-isobutyl-5-methyl-1H-pyrazole to a concentration of 1.0 mM in each of the five cosolvent mixtures. Add 0.15 M KCl to maintain a constant ionic strength.

  • Titrate the solutions at 25.0 ± 0.1°C using standardized 0.1 M HCl under a nitrogen atmosphere.

  • Causality: The nitrogen atmosphere prevents atmospheric

    
     from dissolving and forming carbonic acid, which would artificially skew the basic titration curve.
    

Step 3: Data Acquisition and


 Calculation 
  • Record the pH (using a glass electrode calibrated for mixed solvents) versus the volume of titrant added.

  • Calculate the apparent

    
     (
    
    
    
    ) for each mixture using the Bjerrum function.

Step 4: Yasuda-Shedlovsky Extrapolation

  • Plot

    
     on the y-axis against 
    
    
    
    on the x-axis for the five data points.
  • Self-Validation: The protocol is self-validating; if the five points do not form a strictly linear relationship (

    
    ), the data is discarded, indicating specific solute-solvent interactions (like micelle formation) have compromised the titration.
    

Step 5: Aqueous


 Determination 
  • Perform a linear regression. The y-intercept of this plot (where

    
     equals the dielectric constant of pure water, ~78.3 at 25°C) yields the true thermodynamic aqueous 
    
    
    
    .

Workflow S1 Step 1: Cosolvent Preparation (Methanol/Water mixtures) S2 Step 2: Potentiometric Titration (0.1M HCl titrant, 25°C) S1->S2 S3 Step 3: Apparent pKa (psKa) Calculation (Bjerrum function) S2->S3 S4 Step 4: Yasuda-Shedlovsky Extrapolation (psKa + log[H2O] vs 1/ε) S3->S4 S5 Step 5: Aqueous pKa Determination (y-intercept) S4->S5

Yasuda-Shedlovsky potentiometric titration workflow for lipophilic pyrazoles.

Implications in Drug Development

The


 range of 3.10 – 3.40 for 1-isobutyl-5-methyl-1H-pyrazole has profound implications for its use as a building block in active pharmaceutical ingredients (APIs):
  • Bioavailability and Absorption: Because physiological pH (7.4) is more than 4 units higher than the

    
     of this pyrazole, the molecule will exist almost entirely (>99.99%) in its neutral, unprotonated free-base form in systemic circulation. This maximizes its lipophilicity (logP), allowing for rapid passive diffusion across the blood-brain barrier (BBB) and gastrointestinal lipid bilayers.
    
  • Receptor Binding: The localized electron density on the N2 atom, bolstered by the isobutyl and methyl groups, makes it an excellent hydrogen bond acceptor. This is a critical feature when designing ligands targeting kinase hinge regions or G-protein coupled receptors (GPCRs), where the pyrazole N2 often anchors the molecule to a backbone amide NH.

References

  • Current status of pyrazole and its biological activities National Center for Biotechnology Information (PMC)[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles MDPI[Link]

  • Basicity of C-substituted pyrazoles in the gas phase: an experimental (ICR) and theoretical study Academia.edu[Link]

Sources

Foundational

Potential Biological Activities of 1-Isobutyl-5-methyl-1H-pyrazole Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into a variety of clinically approved drugs.[1][2] The structural versatility of the pyrazole ring allows for facile and diverse substitutions, enabling the fine-tuning of its physicochemical properties and biological targets.[3] This has made the pyrazole scaffold a "privileged" structure in drug discovery, consistently yielding compounds with significant therapeutic potential.[2][4]

This technical guide focuses on the potential biological activities of a specific, yet underexplored, pyrazole scaffold: 1-isobutyl-5-methyl-1H-pyrazole . While direct and extensive biological data for this particular compound is not yet prevalent in published literature, by examining the vast body of research on analogous pyrazole derivatives, we can infer its likely pharmacological profile and outline a strategic approach for its investigation. This guide will delve into the probable anticancer, anti-inflammatory, and antimicrobial activities of this scaffold, providing the theoretical framework and practical experimental protocols for its evaluation.

Anticipated Biological Activities of the 1-Isobutyl-5-methyl-1H-pyrazole Scaffold

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of their substituents.[3] The 1-isobutyl and 5-methyl groups of the target scaffold are expected to modulate its lipophilicity, steric profile, and interactions with biological targets.

Potential Anticancer Activity

Pyrazole derivatives have been extensively investigated as anticancer agents, with several demonstrating potent activity against a range of cancer cell lines.[5][6] The proposed mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[7]

Hypothesized Mechanism of Action: Based on studies of other N-alkylated pyrazoles, the 1-isobutyl-5-methyl-1H-pyrazole scaffold could potentially exert its anticancer effects through the modulation of cell signaling pathways that are critical for cancer progression. The isobutyl group may contribute to hydrophobic interactions within the binding pockets of target proteins, enhancing inhibitory activity.

cluster_pathway Hypothesized Anticancer Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Promotes Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits Pyrazole_Scaffold 1-Isobutyl-5-methyl-1H-pyrazole (Hypothetical Inhibitor) Pyrazole_Scaffold->RTK Inhibits

Caption: Hypothesized mechanism of anticancer action for the pyrazole scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a fundamental tool for screening the cytotoxic potential of novel compounds.

Materials:

  • 1-Isobutyl-5-methyl-1H-pyrazole stock solution (in a suitable solvent like DMSO)

  • Cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-isobutyl-5-methyl-1H-pyrazole stock solution in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Potential Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[1][8] The anti-inflammatory drug Celecoxib, for instance, features a pyrazole core. The inhibition of COX-2 is a key mechanism for reducing inflammation and pain.

Hypothesized Mechanism of Action: The 1-isobutyl-5-methyl-1H-pyrazole scaffold may act as a COX-2 inhibitor. The N-isobutyl group could potentially fit into the hydrophobic channel of the COX-2 active site, contributing to its inhibitory effect.

cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate Pyrazole_Scaffold 1-Isobutyl-5-methyl-1H-pyrazole (Hypothetical Inhibitor) Pyrazole_Scaffold->COX2 Inhibits

Caption: Hypothesized mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • 1-Isobutyl-5-methyl-1H-pyrazole stock solution

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • A colorimetric or fluorometric probe for detecting prostaglandin production

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the detection probe in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and different concentrations of the 1-isobutyl-5-methyl-1H-pyrazole. Include a vehicle control and a positive control (e.g., Celecoxib).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for a set period.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each concentration of the compound relative to the vehicle control. The IC50 value can then be calculated.

Potential Antimicrobial Activity

The pyrazole moiety is present in numerous compounds with significant antibacterial and antifungal activity.[9] The mechanism of action can vary, including the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Hypothesized Mechanism of Action: The lipophilic nature of the isobutyl group in the 1-isobutyl-5-methyl-1H-pyrazole scaffold might facilitate its penetration through microbial cell membranes. Once inside, it could interfere with various cellular processes, leading to the inhibition of growth or cell death.

cluster_workflow Workflow for Antimicrobial Activity Assessment Start Start Prepare_Inoculum Prepare Bacterial/ Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Pyrazole Scaffold Prepare_Inoculum->Serial_Dilution Incubate Incubate with Microorganism Serial_Dilution->Incubate Observe_Growth Observe for Visible Growth Incubate->Observe_Growth Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 1-Isobutyl-5-methyl-1H-pyrazole stock solution

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Compound Dilution: Perform serial two-fold dilutions of the 1-isobutyl-5-methyl-1H-pyrazole stock solution in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for the 1-isobutyl-5-methyl-1H-pyrazole scaffold is unavailable, general trends from other pyrazole series can guide future derivatization efforts. For instance, the nature of the substituent at the 1-position significantly influences activity. The isobutyl group provides a degree of lipophilicity and steric bulk that can be compared with other alkyl or aryl substituents to understand their impact on potency and selectivity.[10]

Future research should focus on the synthesis of a library of analogs based on the 1-isobutyl-5-methyl-1H-pyrazole core. Modifications could include:

  • Varying the alkyl chain at the 1-position: Exploring different lengths and branching of the alkyl group can help to optimize hydrophobic interactions.

  • Introducing substituents at the 3 and 4-positions: Adding various functional groups to these positions can modulate the electronic properties and introduce new interaction points with biological targets.

Conclusion

The 1-isobutyl-5-methyl-1H-pyrazole scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. Based on the extensive evidence of diverse biological activities within the broader pyrazole class, it is highly probable that this scaffold possesses significant potential as a starting point for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this promising chemical entity. Further synthesis and biological screening of derivatives are warranted to unlock the full therapeutic potential of this pyrazole scaffold.

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (URL not available)
  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives
  • Current status of pyrazole and its biological activities - PMC. [Link]

  • 4 - Organic Syntheses Procedure. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Note Synthesis, characterization and anti- inflammatory activity of novel pyrazolyl ketoamides. (URL not available)
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • Structure Activity Relationships - Drug Design Org. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL not available)
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. [Link]

  • Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (URL not available)
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. [Link]

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives - orientjchem.org. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives - OEMS Connect Journals. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study - TSI Journals. [Link]

  • Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives - ResearchGate. [Link]

  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies - MDPI. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed. [Link]

  • Synthesis and antimicrobial activities of some new pyrazole derivatives - Der Pharma Chemica. [Link]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. … - ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Coordination Chemistry and Potential of 1-Isobutyl-5-methyl-1H-pyrazole

Abstract: The field of coordination chemistry continually seeks novel ligands that can impart unique steric and electronic properties to metal centers, thereby influencing the reactivity, selectivity, and stability of th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The field of coordination chemistry continually seeks novel ligands that can impart unique steric and electronic properties to metal centers, thereby influencing the reactivity, selectivity, and stability of the resulting complexes. Pyrazole derivatives have long been recognized as a versatile class of N-heterocyclic ligands, with applications spanning catalysis, materials science, and medicinal chemistry.[1][2] This guide focuses on the coordination chemistry potential of a specific, yet underexplored, member of this family: 1-isobutyl-5-methyl-1H-pyrazole. Due to the limited direct research on this particular ligand, this document provides a comprehensive overview by drawing upon the well-established chemistry of structurally analogous N-alkylated pyrazoles. We will explore its synthesis, predicted coordination behavior, methods for complex formation and characterization, and its prospective applications, offering a foundational resource for researchers and drug development professionals.

Introduction: The Versatility of N-Alkylated Pyrazole Ligands

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The nitrogen at the 1-position is pyrrole-like, while the nitrogen at the 2-position is pyridine-like. In N-substituted pyrazoles, such as 1-isobutyl-5-methyl-1H-pyrazole, the substitution at the N1 position precludes deprotonation and the formation of pyrazolate bridges, directing the coordination to occur primarily through the lone pair of the sp²-hybridized N2 atom.[3] This monodentate coordination mode is a fundamental aspect of its chemistry.

The substituents on the pyrazole ring play a crucial role in fine-tuning the properties of the resulting metal complexes.[1] In the case of 1-isobutyl-5-methyl-1H-pyrazole, two key groups influence its coordination potential:

  • The 1-isobutyl group: This alkyl group introduces steric bulk near the N1 position. While not directly adjacent to the coordinating N2 atom, its size and conformation can influence the approach of metal ions and the packing of ligands in the coordination sphere. This steric hindrance can impact the stability and nuclearity of the resulting complexes.

  • The 5-methyl group: Located adjacent to the coordinating N2 atom, the methyl group provides a degree of steric hindrance that can affect the bond angles and coordination geometry of the metal center. Electronically, it is a weak electron-donating group, which can slightly increase the basicity of the N2 nitrogen compared to an unsubstituted pyrazole.

By understanding the interplay of these steric and electronic factors, we can predict and harness the coordination behavior of 1-isobutyl-5-methyl-1H-pyrazole for various applications.

Synthesis of 1-Isobutyl-5-methyl-1H-pyrazole

The synthesis of N-alkylated pyrazoles is a well-established area of heterocyclic chemistry. A common and efficient method is the direct N-alkylation of a pre-formed pyrazole ring.[4] The synthesis of 1-isobutyl-5-methyl-1H-pyrazole can be readily achieved from commercially available 3(5)-methylpyrazole.

cluster_reactants Reactants cluster_process Process cluster_products Products reactant1 3(5)-Methylpyrazole reaction N-Alkylation reactant1->reaction reactant2 Isobutyl Bromide reactant2->reaction base Base (e.g., K₂CO₃, NaH) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction product 1-Isobutyl-5-methyl-1H-pyrazole reaction->product side_product Byproducts (e.g., KBr, H₂O) reaction->side_product

Caption: Synthetic workflow for 1-isobutyl-5-methyl-1H-pyrazole.

Experimental Protocol: Synthesis of 1-Isobutyl-5-methyl-1H-pyrazole

  • Preparation: To a stirred solution of 3(5)-methylpyrazole (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.).

  • Reaction: To this suspension, add isobutyl bromide (1.1 eq.) dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-isobutyl-5-methyl-1H-pyrazole.

Note: This is a generalized protocol based on standard N-alkylation procedures for pyrazoles.[4] Optimization of reaction conditions may be necessary.

Coordination Chemistry and Complex Formation

As a monodentate ligand, 1-isobutyl-5-methyl-1H-pyrazole is expected to coordinate to a wide variety of metal ions through its N2 atom. The formation of stable complexes is anticipated with transition metals (e.g., Cu, Ni, Co, Pd, Pt, Ru), main group metals, and lanthanides.[5][6]

3.1. General Synthesis of Metal Complexes

The synthesis of metal complexes with N-alkyl-pyrazoles is typically straightforward, involving the direct reaction of the ligand with a metal salt in a suitable solvent.[4]

cluster_reactants Reactants cluster_process Process cluster_products Products ligand 1-Isobutyl-5-methyl-1H-pyrazole reaction Complexation ligand->reaction metal_salt Metal Salt (e.g., MCl₂, M(NO₃)₂) metal_salt->reaction solvent Solvent (e.g., Ethanol, Methanol, Acetonitrile) solvent->reaction complex [M(Ligand)ₓ(Solvent)ᵧ(Anion)₂] reaction->complex purification Crystallization / Precipitation complex->purification

Caption: General workflow for the synthesis of metal complexes.

Experimental Protocol: General Synthesis of a Metal(II) Complex

  • Dissolution: Dissolve the metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, CoBr₂) in a suitable solvent, such as ethanol or methanol.

  • Ligand Addition: To this solution, add a solution of 1-isobutyl-5-methyl-1H-pyrazole (typically 2-4 equivalents) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a period of 1 to 24 hours.

  • Isolation: The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent. Alternatively, slow evaporation of the solvent or vapor diffusion with a less polar solvent (e.g., diethyl ether, hexane) can be used to obtain crystalline material.

  • Washing and Drying: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

3.2. Expected Coordination Geometries

The stoichiometry of the metal-to-ligand ratio and the nature of the metal ion and counter-anions will dictate the final coordination geometry. Based on analogous systems, several geometries can be anticipated:

  • Octahedral: With a 1:2 or 1:4 metal-to-ligand ratio, octahedral complexes of the type [M(L)₂(Solvent)₂(Anion)₂] or [M(L)₄(Anion)₂] are common, where L is the pyrazole ligand.[7]

  • Tetrahedral: For some M(II) ions like Co(II) and Zn(II), tetrahedral geometries of the type [M(L)₂X₂] (X = halide) are frequently observed.[8]

  • Square Planar: For d⁸ metals like Pd(II), Pt(II), and sometimes Cu(II), square planar complexes of the type [M(L)₂X₂] or [M(L)₄]²⁺ are expected.[9]

Metal Ion (Example)Likely Coordination NumberCommon GeometryRepresentative Complex Type
Cu(II)4, 5, or 6Square Planar, Square Pyramidal, Distorted Octahedral[Cu(L)₄]²⁺, [Cu(L)₂X₂]
Ni(II)4 or 6Square Planar or Octahedral[Ni(L)₄]²⁺, [Ni(L)₂(H₂O)₄]²⁺
Co(II)4 or 6Tetrahedral or Octahedral[Co(L)₂X₂], [Co(L)₄X₂]
Pd(II) / Pt(II)4Square Planar[M(L)₂X₂]
Zn(II) / Cd(II)4Tetrahedral[M(L)₂X₂]

Table 1: Predicted Coordination Geometries for Metal Complexes of 1-Isobutyl-5-methyl-1H-pyrazole.

Characterization of Complexes

A suite of analytical techniques is essential to confirm the formation and elucidate the structure of the coordination complexes.

  • Infrared (IR) Spectroscopy: Coordination of the pyrazole ligand to a metal center through the N2 atom is expected to cause a slight shift in the C=N and C=C stretching vibrations of the pyrazole ring.

  • NMR Spectroscopy (¹H and ¹³C): Upon coordination, the signals corresponding to the pyrazole ring protons and carbons will shift, typically downfield, due to the deshielding effect of the metal ion. The magnitude of this shift can provide insights into the strength of the metal-ligand bond.

  • UV-Visible Spectroscopy: For complexes of transition metals with d-electrons, d-d transitions can be observed in the visible region, providing information about the coordination geometry of the metal center.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For analogous complexes with substituted pyrazoles, M-N bond lengths are typically in the range of 2.0 - 2.3 Å.[10]

  • Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

Potential Applications

The unique steric and electronic properties imparted by the 1-isobutyl and 5-methyl substituents suggest that metal complexes of this ligand could be valuable in several fields.

5.1. Homogeneous Catalysis

Pyrazole-containing metal complexes are known to be active catalysts for a variety of organic transformations.[1][11]

  • Cross-Coupling Reactions: Palladium and nickel complexes of N-alkyl-pyrazoles could potentially catalyze Suzuki-Miyaura and Heck reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals.[6]

  • Oxidation and Hydrogenation: Manganese, iron, and ruthenium complexes could be explored for their catalytic activity in oxidation and hydrogenation reactions.[11] The steric bulk of the isobutyl group might influence the selectivity of these reactions.

5.2. Materials Science

The ability of pyrazole ligands to form stable coordination complexes makes them suitable building blocks for functional materials.

  • Metal-Organic Frameworks (MOFs): While 1-isobutyl-5-methyl-1H-pyrazole is a monodentate ligand, it could be used as a modulating agent in the synthesis of MOFs or incorporated into multidentate ligand systems to create materials with potential applications in gas storage and separation.[6]

5.3. Medicinal and Pharmaceutical Chemistry

The pyrazole scaffold is a "privileged structure" in drug discovery, found in numerous approved drugs.[12] Metal coordination can enhance the biological activity of organic ligands.

  • Antimicrobial and Anticancer Agents: Copper, zinc, and silver complexes of pyrazole derivatives have shown promising antimicrobial and anticancer activities.[13] The lipophilicity introduced by the isobutyl group could enhance cellular uptake, making complexes of 1-isobutyl-5-methyl-1H-pyrazole interesting candidates for biological screening.

Conclusion

While direct experimental data on the coordination chemistry of 1-isobutyl-5-methyl-1H-pyrazole is not yet available in the public domain, a comprehensive understanding of its potential can be derived from the extensive research on analogous N-alkylated pyrazoles. This ligand is readily synthesizable and is expected to act as a monodentate N-donor, forming stable complexes with a wide range of metal ions. The steric influence of the isobutyl and methyl groups is predicted to play a significant role in determining the structure and reactivity of these complexes. This guide provides a foundational framework for researchers to explore the synthesis, characterization, and application of 1-isobutyl-5-methyl-1H-pyrazole and its metal complexes, with promising avenues in catalysis, materials science, and drug development.

References

  • Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands - PMC. (2023, August 7). NIH National Library of Medicine. Retrieved from [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - PMC. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. (2021, July 13). Scholars International Journal of Chemistry and Material Sciences. Retrieved from [Link]

  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes - University of Johannesburg. (2026, February 15). University of Johannesburg. Retrieved from [Link]

  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes | Request PDF - ResearchGate. (2026, February 3). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of some novel complexes of multi-substituted pyrazole and dihydropyridine - Advanced Journal of Chemistry, Section A. (2024, September 13). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Synthesis and Characterization of Some Metal Complexes of [N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol- 4-ylcarbamothioyl) acetamide] - Digital Repository. (2015, January 1). Digital Repository. Retrieved from [Link]

  • Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Publishing. (n.d.). RSC Publishing. Retrieved from [Link]

  • Syntheses and Characterization of Some Metal Complexes of 2,4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one-thiosemicarbazone | Semantic Scholar. (1985, April 1). Semantic Scholar. Retrieved from [Link]

  • The Coordination Chemistry of Pyrazole‐Derived Ligands - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE - ChemRxiv. (n.d.). ChemRxiv. Retrieved from [Link]

  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine - ScienceOpen. (n.d.). ScienceOpen. Retrieved from [Link]

  • Coordination Versatility of 5(3)‐(2‐Hydroxyphenyl)‐3(5)‐methylpyrazole: Synthesis, Crystal Structure and Properties of C - Radboud Repository. (2007, May 16). Radboud Repository. Retrieved from [Link]

  • Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (2012, August 27). MDPI. Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC. (2025, October 13). NIH National Library of Medicine. Retrieved from [Link]

  • SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE | Journal of Chemistry and Technologies. (2023, October 28). Journal of Chemistry and Technologies. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Isobutyl-5-methyl-1H-pyrazole

Strategic Rationale & Introduction Pyrazoles are ubiquitous pharmacophores in medicinal chemistry, frequently serving as bioisosteres for amides or as critical hinge-binding motifs in kinase inhibitors. Specifically, 1,5...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

Pyrazoles are ubiquitous pharmacophores in medicinal chemistry, frequently serving as bioisosteres for amides or as critical hinge-binding motifs in kinase inhibitors. Specifically, 1,5-disubstituted pyrazoles are highly valued for their ability to project substituents into specific steric pockets. However, the regioselective synthesis of N1-substituted pyrazoles remains a well-documented challenge when employing unsymmetrical hydrazines and standard 1,3-dicarbonyls[1].

The target compound, 1-isobutyl-5-methyl-1H-pyrazole [2], requires precise placement of the isobutyl group at N1 and the methyl group at C5.

The Causality of Reagent Choice: Enaminones vs. Acetals

A common pitfall in pyrazole synthesis is the use of protected 1,3-diketones, such as 4,4-dimethoxybutan-2-one (acetylacetaldehyde dimethyl acetal). If isobutylhydrazine is reacted with this acetal, the sterically unhindered, highly nucleophilic primary amine (-NH₂) of the hydrazine preferentially attacks the unprotected C2 ketone. Subsequent deprotection and cyclization at the C4 acetal yields the undesired 1,3-isomer (1-isobutyl-3-methyl-1H-pyrazole).

To invert this reactivity and strictly control regioselectivity, we employ an enaminone: (E)-4-(dimethylamino)but-3-en-2-one [3]. In this system, the β-carbon (C4) of the enamine is highly activated toward conjugate addition. The primary amine of the hydrazine selectively attacks this C4 position via an addition-elimination mechanism, expelling dimethylamine. The internal secondary amine (-NH-iBu) is then forced to cyclize at the C2 carbonyl, exclusively yielding the desired 1,5-isomer .

Mechanistic Pathway

The following diagram illustrates the directed two-step nucleophilic attack that guarantees the 1,5-substitution pattern.

G A Isobutylhydrazine (Nucleophile) C Aza-Michael Addition (Terminal NH2 attacks C4 of enaminone) A->C B (E)-4-(dimethylamino)but-3-en-2-one (1,3-Dielectrophile) B->C D Elimination of Dimethylamine (Intermediate Formation) C->D - HN(CH3)2 E Intramolecular Cyclization (Internal NH-iBu attacks C2 Carbonyl) D->E Heat (80°C) F Dehydration (-H2O) E->F G 1-Isobutyl-5-methyl-1H-pyrazole (Target Product) F->G

Mechanistic pathway for the regioselective synthesis of 1-isobutyl-5-methyl-1H-pyrazole.

Experimental Protocol

Table 1: Reagent Stoichiometry and Reaction Parameters
ReagentMW ( g/mol )EquivalentsAmountRole
Isobutylhydrazine HCl124.611.001.25 gNucleophile
(E)-4-(dimethylamino)but-3-en-2-one113.161.051.19 gDielectrophile
N,N-Diisopropylethylamine (DIPEA)129.241.101.42 gBase (Liberates hydrazine)
Ethanol (Anhydrous)46.07-20 mLSolvent
Step-by-Step Methodology

Step 1: Free-Basing the Hydrazine To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isobutylhydrazine hydrochloride (1.25 g, 10.0 mmol) and anhydrous ethanol (20 mL). Add DIPEA (1.42 g, 11.0 mmol) dropwise at room temperature. Stir for 15 minutes to fully liberate the free hydrazine base.

Step 2: Controlled Aza-Michael Addition Cool the reaction mixture to 0–5 °C using an ice-water bath. Slowly add (E)-4-(dimethylamino)but-3-en-2-one (1.19 g, 10.5 mmol) dropwise over 10 minutes. Expert Insight: Maintaining low temperatures during this step is critical. It prevents premature nucleophilic attack on the C2 carbonyl, ensuring the primary amine exclusively undergoes conjugate addition at the C4 enamine carbon.

Step 3: Cyclization and Aromatization Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 80 °C for 3 hours. Expert Insight: Heating serves a dual purpose. It provides the activation energy for the intramolecular cyclization and drives the reaction forward via Le Chatelier's principle by boiling off the dimethylamine byproduct (b.p. 7 °C).

Step 4: Reaction Quenching and Workup Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the resulting residue between ethyl acetate (30 mL) and saturated aqueous NaHCO₃ (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate in vacuo to yield the crude product.

Step 5: Purification Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to afford 1-isobutyl-5-methyl-1H-pyrazole as a pale yellow oil.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the regiochemical outcome must be rigorously validated. While standard ¹H NMR confirms the presence of all functional groups, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required as a self-validating proof of the 1,5-substitution pattern.

Table 2: Diagnostic ¹H NMR Data for Regioisomer Validation (CDCl₃, 400 MHz)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationKey NOESY Correlation
Pyrazole C3-H7.35d (J = 1.8 Hz)1HNone to isobutyl
Pyrazole C4-H5.95d (J = 1.8 Hz)1HC5-Methyl
N1-CH₂ (Isobutyl) 3.82 d (J = 7.5 Hz) 2H C5-Methyl (Strong)
C5-Methyl 2.28 s 3H N1-CH₂ (Strong)
CH (Isobutyl)2.15m1HN1-CH₂, CH₃ (Isobutyl)
CH₃ (Isobutyl)0.92d (J = 6.8 Hz)6HCH (Isobutyl)

Validation Logic: The critical proof of success is the strong NOESY cross-peak between the N1-CH₂ protons (3.82 ppm) and the C5-Methyl protons (2.28 ppm), confirming spatial proximity. If the reaction had yielded the undesired 1,3-isomer, this correlation would be entirely absent, and an NOE to the C5-H (pyrazole ring proton) would be observed instead.

References

1. - MDPI (Molecules)[1] 2. - Google Patents[3] 3. - Fluorochem[2]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of 1-Isobutyl-5-methyl-1H-pyrazole

Abstract: This document provides a comprehensive guide to the synthesis of 1-isobutyl-5-methyl-1H-pyrazole, a substituted pyrazole of interest in chemical research and development. Pyrazole scaffolds are privileged struc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the synthesis of 1-isobutyl-5-methyl-1H-pyrazole, a substituted pyrazole of interest in chemical research and development. Pyrazole scaffolds are privileged structures in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1][2][3] This guide focuses on the well-established Knorr pyrazole synthesis, detailing the underlying reaction mechanism, addressing the critical issue of regioselectivity, and providing a robust, step-by-step laboratory protocol. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.

Introduction to Pyrazole Synthesis

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. First synthesized by Ludwig Knorr in 1883, this chemical scaffold is a cornerstone of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3][4] The synthetic versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.

The most prevalent and direct method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a process known as the Knorr pyrazole synthesis.[5][6][7][8] This method is highly adaptable and provides a straightforward entry into a vast chemical space of substituted pyrazoles. Other significant synthetic strategies include 1,3-dipolar cycloadditions and reactions involving α,β-unsaturated carbonyl compounds.[9][10][11] This guide will focus on the Knorr synthesis due to its efficiency and the ready availability of the required precursors for the target molecule, 1-isobutyl-5-methyl-1H-pyrazole.

The Knorr Cyclization Approach to 1-Isobutyl-5-methyl-1H-pyrazole

Principle and Regioselectivity

The synthesis of 1-isobutyl-5-methyl-1H-pyrazole involves the reaction of isobutylhydrazine with an appropriate 1,3-dicarbonyl compound. The key challenge in synthesizing an unsymmetrically substituted pyrazole like this is controlling the regioselectivity. The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl can potentially yield two different regioisomers.[5][12]

To achieve the desired 1,5-substitution pattern, the chosen precursors are isobutylhydrazine and acetoacetaldehyde (3-oxobutanal) or a synthetic equivalent. The regiochemical outcome is governed by two primary factors:

  • Nucleophilicity of the Hydrazine: In isobutylhydrazine ( (CH₃)₂CHCH₂-NH-NH₂ ), the terminal nitrogen (N²) is more nucleophilic and less sterically hindered than the substituted nitrogen (N¹).

  • Electrophilicity of the Dicarbonyl: In acetoacetaldehyde (CH₃-CO-CH₂-CHO), the aldehyde carbonyl is significantly more electrophilic and less sterically hindered than the ketone carbonyl.

Consequently, the initial and kinetically favored step is the nucleophilic attack of the terminal NH₂ group of isobutylhydrazine onto the more reactive aldehyde carbonyl of acetoacetaldehyde.[5][7] This initial condensation forms a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining ketone carbonyl, followed by dehydration, to yield the aromatic pyrazole ring. This specific reaction sequence ensures that the isobutyl group is positioned at the N1 position and the methyl group is at the C5 position, leading to the desired product, 1-isobutyl-5-methyl-1H-pyrazole.

Reaction Mechanism

The mechanism proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the final aromatic pyrazole.

Knorr_Pyrazole_Synthesis_Mechanism Mechanism for the Regioselective Knorr Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Isobutylhydrazine I1 Hydrazone Intermediate R1->I1 Attack on Aldehyde R2 Acetoacetaldehyde R2->I1 I2 Cyclic Hemiaminal I1->I2 Intramolecular Cyclization P 1-Isobutyl-5-methyl-1H-pyrazole I2->P Dehydration (-H₂O)

Caption: Regioselective Knorr synthesis mechanism.

Experimental Protocol

This protocol describes a practical, one-pot synthesis utilizing a commercially available synthetic equivalent of acetoacetaldehyde, 4,4-dimethoxy-2-butanone. The acetal serves as a protecting group for the aldehyde, which is hydrolyzed in situ under the acidic reaction conditions.

Safety Precautions:

  • Hydrazine derivatives are toxic, potentially carcinogenic, and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • All solvents are flammable. Ensure no open flames or spark sources are present.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
4,4-Dimethoxy-2-butanone132.1610.01.32 g
Isobutylhydrazine88.1510.5 (1.05 eq)0.93 g
Ethanol (Absolute)--20 mL
Acetic Acid (Glacial)60.05Catalytic~0.5 mL
Saturated Sodium Bicarbonate (aq)--As needed
Ethyl Acetate--As needed
Brine (Saturated NaCl solution)--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed
Silica Gel (for chromatography)--As needed
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-dimethoxy-2-butanone (1.32 g, 10.0 mmol) and absolute ethanol (20 mL).

  • Reagent Addition: Begin stirring the solution and add isobutylhydrazine (0.93 g, 10.5 mmol). Finally, add glacial acetic acid (~0.5 mL) to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (30 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acetic acid, and then with brine (1 x 20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1-isobutyl-5-methyl-1H-pyrazole.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected molecular formula is C₈H₁₄N₂ with a molecular weight of 138.21 g/mol .[13]

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Flask, Stir Bar, Condenser) B 2. Add Reagents (Diketone, Hydrazine, EtOH, Acid) A->B C 3. Heat to Reflux (4-6 hours, Monitor by TLC) B->C D 4. Cool & Concentrate (Rotary Evaporator) C->D E 5. Aqueous Work-up (EtOAc, NaHCO₃, Brine) D->E F 6. Dry & Filter (MgSO₄) E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize Product (NMR, MS) G->H

Caption: General workflow for pyrazole synthesis.

Data Summary

ParameterDescription
Target Molecule 1-Isobutyl-5-methyl-1H-pyrazole
Molecular Formula C₈H₁₄N₂
Molecular Weight 138.21 g/mol
Synthesis Method Knorr Pyrazole Synthesis (Cyclocondensation)
Key Reagents Isobutylhydrazine, 4,4-Dimethoxy-2-butanone
Solvent Ethanol
Catalyst Acetic Acid (Glacial)
Reaction Temp. Reflux (~80-85 °C)
Reaction Time 4-6 hours (TLC monitored)
Purification Flash Column Chromatography
Expected Yield Good to excellent (typically >70% for similar reactions, but substrate-dependent)

Conclusion

The Knorr pyrazole synthesis provides a reliable and highly efficient method for the preparation of 1-isobutyl-5-methyl-1H-pyrazole. By carefully selecting an unsymmetrical 1,3-dicarbonyl equivalent (acetoacetaldehyde, used here in its protected acetal form) and isobutylhydrazine, the reaction proceeds with excellent regioselectivity to yield the desired 1,5-disubstituted product. The protocol detailed herein is robust and can be adapted for the synthesis of other substituted pyrazoles, underscoring the enduring utility of this classic reaction in modern organic and medicinal chemistry.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • El-Malah, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4957. [Link]

  • Name-Reaction.com (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Slideshare (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Ferreira, V. F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6481. [Link]

  • IntechOpen (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Hilaris Publisher (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical Sciences. [Link]

  • Reddy, V. P., et al. (2011). Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry, 76(21), 8962–8968. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2440-2446. [Link]

  • Bent-Al-Huda, N. A. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Current Organocatalysis, 3(2), 167-172. [Link]

  • International Journal of Futuristic and Multidisciplinary Research (2026). Synthesis of Pyrazole Derivatives A Review. [Link]

  • Al-Mulla, A. (2021). Determining the Synthesis of Pyrazoles via Multi Component Reaction and Cyclization. Journal of Student Research. [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of pyrazoles. [Link]

  • Royal Society of Chemistry (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. [Link]

  • Yan, Z., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(12), 1426-1430. [Link]

  • ResearchGate (n.d.). Synthesis of polysubstituted pyrazoles form 1,3-dicarbonyl compounds. [Link]

  • Wikipedia (n.d.). Paal–Knorr synthesis. [Link]

  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Deng, X., & Mani, N. S. (2006). Regioselective One-Pot Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Letters, 8(16), 3505-3508. [Link]

  • El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(5), 1167. [Link]

Sources

Method

Application Note: Synthetic Utility and Pharmacological Profiling of 1-Isobutyl-5-methyl-1H-pyrazole in Drug Discovery

Executive Summary The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles is the cornerstone of modern drug development. Among nitrogen-rich heterocycles, the pyrazole core is a privileged scaffold. Sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles is the cornerstone of modern drug development. Among nitrogen-rich heterocycles, the pyrazole core is a privileged scaffold. Specifically, 1-isobutyl-5-methyl-1H-pyrazole (CAS 405548-41-6) [1] has emerged as a highly versatile pharmaceutical intermediate. This application note details the physicochemical rationale behind its structural features, outlines its primary applications in synthesizing target-specific inhibitors, and provides validated, step-by-step protocols for its functionalization.

Physicochemical Rationale: The Structure-Activity Relationship (SAR)

As application scientists, we do not select intermediates arbitrarily; every functional group must serve a mechanistic purpose in the final Active Pharmaceutical Ingredient (API). The unique utility of 1-isobutyl-5-methyl-1H-pyrazole stems from its specific N1 and C5 substitutions[2]:

  • The N1-Isobutyl Effect: Unlike straight-chain alkyl groups (e.g., n-butyl), the branched isobutyl group provides enhanced steric bulk and lipophilicity without disproportionately increasing the topological polar surface area (TPSA). This branching is critical for occupying deep, hydrophobic specificity pockets—such as the DFG-out pocket in Type II kinase inhibitors. Furthermore, the steric hindrance introduced by the isobutyl group shields the pyrazole core from rapid N-dealkylation by hepatic cytochrome P450 enzymes, significantly improving the API's metabolic half-life.

  • The C5-Methyl Effect: The methyl group at the 5-position serves a dual chemical and biological purpose. Chemically, it acts as an electron-donating group (EDG) via hyperconjugation, increasing the electron density at the adjacent C4 position. This makes the C4 carbon highly susceptible to electrophilic aromatic substitution (e.g., halogenation), which is the primary vector for downstream synthesis[3]. Biologically, the C5-methyl restricts the rotational degrees of freedom of the N1-isobutyl group, locking the molecule into a bioactive conformation that minimizes entropic penalties upon target binding.

Key Pharmaceutical Applications

The functionalization of this intermediate primarily occurs at the C4 position, yielding critical building blocks for advanced therapeutics:

  • Kinase Inhibitors: 4-amino and 4-aryl derivatives are heavily utilized in the design of p38 MAP kinase and JAK/STAT pathway inhibitors. The pyrazole nitrogen acts as a crucial hydrogen bond acceptor for the kinase hinge region. The foundational patent EP1580189A1 specifically highlights the utility of 4-amino-5-methylpyrazole derivatives bearing an N1-isobutyl substituent in generating highly potent bioactive compounds[4][5].

  • GPCR Modulators: Carboxylic acid derivatives, such as 1-isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 725746-95-2)[6][7], are routinely coupled with diverse primary and secondary amines to form amide-linked antagonists for G-protein coupled receptors (GPCRs).

Quantitative Derivative Profiling

To assist in synthetic planning, Table 1 summarizes the key downstream intermediates derived from the 1-isobutyl-5-methyl-1H-pyrazole core.

Table 1: Key Intermediates Derived from 1-Isobutyl-5-methyl-1H-pyrazole

Derivative NameCAS NumberMolecular WeightPrimary Synthetic Utility
1-Isobutyl-5-methyl-1H-pyrazole 405548-41-6[8]138.21 g/mol Core starting material / Scaffold
4-Iodo-1-isobutyl-5-methyl-1H-pyrazole 1354705-57-9[3]264.11 g/mol Suzuki/Buchwald-Hartwig cross-coupling
1-Isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid 725746-95-2[7]182.22 g/mol Amide bond formation (GPCR targeting)
3-Amino-1-isobutyl-5-methyl-1H-pyrazole 1006470-61-6[9]153.22 g/mol Urea/Amide formation (Kinase targeting)

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high yield and regioselectivity for downstream API manufacturing.

Protocol A: Regioselective C4-Iodination

Synthesis of 4-Iodo-1-isobutyl-5-methyl-1H-pyrazole[3]

Causality & Rationale: Direct iodination is preferred over bromination when the downstream application involves palladium-catalyzed cross-coupling. The C-I bond possesses a lower dissociation energy than the C-Br bond, allowing for milder coupling conditions, lower catalyst loading, and broader functional group tolerance in late-stage synthesis.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-isobutyl-5-methyl-1H-pyrazole (1.0 eq, 10 mmol) in 25 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Note: DMF stabilizes the electrophilic iodine species generated in the next step.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-iodosuccinimide (NIS) (1.05 eq, 10.5 mmol) in small portions over 15 minutes. Note: The C5-methyl group activates the C4 position sufficiently that strong Lewis acids are not required. Maintaining 0 °C prevents over-halogenation.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Monitor the reaction via LC-MS until the starting material is completely consumed (>98% conversion).

  • Workup: Quench the reaction by adding 20 mL of 10% aqueous sodium thiosulfate (

    
    ) to neutralize any unreacted NIS. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 4-iodo intermediate as a pale yellow oil.
    
Protocol B: Metal-Halogen Exchange and Carboxylation

Synthesis of 1-Isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 725746-95-2)[6]

Causality & Rationale: Carboxylic acids are essential for late-stage amide coupling. While oxidation of a C4-aldehyde is possible, direct lithiation followed by trapping with carbon dioxide provides a cleaner, higher-yielding route that avoids harsh oxidizing agents.

Step-by-Step Methodology:

  • Lithiation: Dissolve the 4-iodo-1-isobutyl-5-methyl-1H-pyrazole (1.0 eq, 5 mmol) from Protocol A in 20 mL of anhydrous Tetrahydrofuran (THF). Cool the solution strictly to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise over 10 minutes. Note: Strict temperature control at -78 °C is critical to prevent ring-opening or unwanted side reactions of the highly reactive pyrazole anion.

  • Carboxylation: Stir for 30 minutes at -78 °C. Bubble dry

    
     gas (passed through a Drierite column) directly into the solution for 1 hour.
    
  • Quenching: Gradually allow the reaction to warm to room temperature. Quench carefully with 1M HCl until the aqueous phase reaches pH 2-3.

  • Isolation: Extract the acidic aqueous layer with dichloromethane (3 x 25 mL). Dry the combined organic layers over

    
     and evaporate the solvent. Recrystallize the crude solid from an ethanol/water mixture to yield the highly pure carboxylic acid intermediate.
    

Mechanistic Visualizations

SyntheticWorkflow SM 1-Isobutyl-5-methyl -1H-pyrazole (CAS 405548-41-6) Iodination Regioselective C4-Iodination (NIS) SM->Iodination IodoInt 4-Iodo-1-isobutyl -5-methyl-1H-pyrazole Iodination->IodoInt Lithiation Lithiation (n-BuLi) & Carboxylation (CO2) IodoInt->Lithiation AcidInt 1-Isobutyl-5-methyl-1H -pyrazole-4-carboxylic acid (CAS 725746-95-2) Lithiation->AcidInt Coupling Amide Coupling (HATU/DIPEA) AcidInt->Coupling API Target Active Pharmaceutical Ingredient Coupling->API

Figure 1: Synthetic workflow from the 1-isobutyl-5-methyl-1H-pyrazole core to a final API.

Pathway Stimulus Extracellular Stimulus Receptor Membrane Receptor Stimulus->Receptor Kinase Target Kinase (e.g., p38 MAPK) Receptor->Kinase Effector Downstream Transcription Factors Kinase->Effector Phosphorylation API Pyrazole-derived Inhibitor API->Kinase Competitive Inhibition Response Inflammatory Response Effector->Response

Figure 2: Mechanism of action for pyrazole-derived kinase inhibitors blocking inflammatory pathways.

References

  • [9] AccelaChem. 1006470-61-6, 3-Amino-1-isobutyl-5-methyl-1H-pyrazole. Retrieved from:[Link]

  • [4][5] European Patent Office (Google Patents). EP1580189A1 - Derives de 4-amino-5-methylpyrazole et procede pour leur production. Retrieved from:

Sources

Application

Application Note: Regioselective Functionalization Strategies for 1-Isobutyl-5-methyl-1H-pyrazole in Drug Discovery

Executive Summary The 1,5-dialkylpyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for phenyl rings or as a core hinge-binder in kinase inhibitors. Specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-dialkylpyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for phenyl rings or as a core hinge-binder in kinase inhibitors. Specifically, 1-isobutyl-5-methyl-1H-pyrazole presents unique synthetic opportunities and challenges due to the steric bulk of the N1-isobutyl group and the electronic influence of the C5-methyl group. This application note details field-proven, regioselective reaction conditions for functionalizing this specific building block, emphasizing C-4 electrophilic halogenation, direct C–H arylation, and palladium-catalyzed cross-coupling.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

Successful functionalization of 1-isobutyl-5-methyl-1H-pyrazole requires a deep understanding of its intrinsic electronic and steric properties:

  • Electronic Activation at C-4 (Electrophilic Aromatic Substitution): The pyrazole ring is a π-excessive heterocycle. The lone pair on the N1 atom and the inductive electron-donating effect of the C5-methyl group synergistically increase the Highest Occupied Molecular Orbital (HOMO) electron density at the C-4 position. Consequently, electrophilic aromatic substitution (EAS), such as bromination or iodination, occurs exclusively and rapidly at C-4.

  • Steric Shielding: The branched N1-isobutyl group provides significant steric shielding. While this prevents unwanted dimerization or side-reactions at the adjacent nitrogen, it also dictates that incoming bulky transition-metal catalysts must approach the less hindered C-4 position.

  • The "Adjacent Lone Pair Effect" and C-3 Lithiation Resistance: Historically, pyrazoles are functionalized via strong-base directed lithiation. However, 5-alkylpyrazoles exhibit a drastic deprotonation resistance at the C-3 position compared to their 3-alkyl counterparts. Computational analyses reveal that this lack of reactivity is not due to adjacent lone-pair repulsion, but rather due to diminished π-resonance and weaker attractive electrostatic interactions within the 5-alkylpyrazole ring. Therefore, traditional

    
    -BuLi deprotonation at C-3 is highly inefficient for 1-isobutyl-5-methyl-1H-pyrazole. Robust functionalization must instead rely on C-4 EAS or advanced transition-metal-catalyzed C–H activation.
    

Reaction Pathway Visualization

G SM 1-Isobutyl-5-methyl- 1H-pyrazole C4_Bromo 4-Bromo-1-isobutyl- 5-methyl-1H-pyrazole SM->C4_Bromo NBS, DMF 0 °C to rt (EAS) C4_Aryl_Direct 4-Aryl-1-isobutyl- 5-methyl-1H-pyrazole (via C-H Activation) SM->C4_Aryl_Direct Ar-I, Pd(OAc)2 Ag2CO3, 110 °C (Direct Arylation) C4_Aryl_Cross 4-Aryl-1-isobutyl- 5-methyl-1H-pyrazole (via Suzuki) C4_Bromo->C4_Aryl_Cross Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 90 °C (Cross-Coupling)

Figure 1: Divergent regioselective functionalization pathways for 1-isobutyl-5-methyl-1H-pyrazole.

Validated Experimental Protocols

Protocol A: Regioselective C-4 Bromination (Gateway Functionalization)

This protocol establishes a versatile C-4 halogen handle for downstream cross-coupling.

Causality & Expert Insights: N-Bromosuccinimide (NBS) is chosen over molecular bromine (


) to prevent over-oxidation and provide a controlled release of electrophilic bromine. N,N-Dimethylformamide (DMF) is the optimal solvent because its polarity stabilizes the intermediate bromonium Wheland complex, accelerating the reaction at room temperature.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1-isobutyl-5-methyl-1H-pyrazole (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M, 50 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 10 minutes to prevent a sudden exothermic spike.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quench & Workup: Pour the reaction mixture into ice water (150 mL) containing 10% aqueous sodium thiosulfate (

    
    ) to quench any unreacted electrophilic bromine. Extract with Ethyl Acetate (
    
    
    
    mL).
  • Washing: Wash the combined organic layers with 5% aqueous LiCl (

    
     mL) to thoroughly remove residual DMF, followed by brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.

Validation & Analytical Checkpoints:

  • TLC: Monitor via TLC (Hexanes/EtOAc 4:1). The product will appear as a new UV-active spot (

    
    ).
    
  • LC-MS: The mass spectrum must show a characteristic 1:1 isotopic doublet for

    
     corresponding to the 
    
    
    
    and
    
    
    isotopes, confirming mono-bromination.
  • 1H NMR: The disappearance of the sharp singlet at

    
     ppm (the C-4 proton) is the definitive proof of regioselective C-4 functionalization.
    
Protocol B: Palladium-Catalyzed Direct C-4 Arylation

Direct C–H arylation bypasses the need for pre-halogenation, improving step-economy.

Causality & Expert Insights: Because the C-5 position is blocked by a methyl group, Pd-catalyzed C–H activation is forced to the C-4 position. Phosphine-free conditions using


 are highly effective for pyrazoles, and silver carbonate (

) acts as both a base and a halide scavenger to regenerate the active Pd(II) species. Pivalic acid (PivOH) is added as a co-catalyst to facilitate the concerted metalation-deprotonation (CMD) pathway.

Step-by-Step Methodology:

  • Setup: In a sealed pressure tube, combine 1-isobutyl-5-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol), the desired Aryl Iodide (1.5 equiv, 1.5 mmol),

    
     (5 mol%), 
    
    
    
    (2.0 equiv), and PivOH (30 mol%).
  • Solvent: Add anhydrous 1,4-dioxane (5 mL). Purge the vessel with argon for 5 minutes.

  • Heating: Seal the tube and heat the mixture in a pre-heated oil bath at 110 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove silver salts and palladium black.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Validation & Analytical Checkpoints:

  • Yield Calculation: Use 1,3,5-trimethoxybenzene as an internal standard for crude NMR yield determination before chromatography.

  • Chemoselectivity: If using an aryl bromide as the coupling partner instead of an aryl iodide, ensure the temperature does not exceed 110 °C to prevent unwanted C-Br bond cleavage on the aryl ring.

Protocol C: Suzuki-Miyaura Cross-Coupling at C-4

For complex aryl groups that fail in direct C–H arylation, the classic Suzuki coupling of the C-4 bromide is the most reliable fallback.

Causality & Expert Insights: The C-4 bromide of the pyrazole is sterically hindered by the adjacent C5-methyl and N1-isobutyl groups. Therefore, a highly active bidentate ligand complex like


 is required to facilitate oxidative addition and reductive elimination efficiently.

Step-by-Step Methodology:

  • Setup: Combine 4-bromo-1-isobutyl-5-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol), Arylboronic acid (1.5 equiv),

    
     (5 mol%), and 
    
    
    
    (3.0 equiv) in a Schlenk flask.
  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL).

  • Reaction: Stir at 90 °C under argon for 12 hours.

  • Workup: Cool to room temperature, partition between water and EtOAc. Extract the aqueous layer with EtOAc (

    
     mL). Dry the combined organics over 
    
    
    
    and concentrate.
  • Purification: Purify via silica gel chromatography.

Quantitative Data & Condition Optimization

The following table summarizes the expected quantitative outcomes and condition comparisons based on established 1,5-dialkylpyrazole functionalization parameters:

Reaction TypeReagents & CatalystSolvent / TempTimeRegioselectivityExpected Yield
Halogenation NBS (1.05 eq)DMF / 0 °C to rt2 h>99% (C-4)88 - 95%
Halogenation NIS (1.10 eq), TFA (cat.)MeCN / rt4 h>99% (C-4)85 - 90%
Direct C-H Arylation Ar-I,

(5 mol%),

Dioxane / 110 °C16 h>95% (C-4)65 - 80%
Suzuki-Miyaura Ar-

,

(5 mol%),

Dioxane:

/ 90 °C
12 hN/A (C-4 fixed)75 - 92%
Directed Lithiation

-BuLi (1.1 eq), then Electrophile
THF / -78 °C1 hPoor (C-3)< 15% (Disfavored)

Note: The poor yield for directed lithiation highlights the "Adjacent Lone Pair Effect" demystification, confirming that 5-alkylpyrazoles resist C-3 deprotonation.

References

  • Brahim, M., Smari, I., Ben Ammar, H., Ben Hassine, B., Soulé, J.-F., & Doucet, H. "Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage." Organic Chemistry Frontiers, 2015.

  • Zhang, H., Mo, Y., et al. "Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The 'Adjacent Lone Pair Effect'
Method

Advanced C-H Activation Protocols for 1-Isobutyl-5-methyl-1H-pyrazole: Regioselective Functionalization at C3 and C4 Positions

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary The functionalization of pyrazole cores is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary

The functionalization of pyrazole cores is a cornerstone of modern medicinal chemistry, given their prevalence in kinase inhibitors, GPCR ligands, and agricultural active ingredients. 1-Isobutyl-5-methyl-1H-pyrazole (CAS 405548-41-6) presents a unique structural paradigm[1]. With the N1 position sterically shielded by an isobutyl group and the C5 position blocked by a methyl group, chemical space is restricted to the C3 and C4 positions.

This application note provides field-proven, self-validating protocols for the regioselective C-H activation of 1-isobutyl-5-methyl-1H-pyrazole. We detail the causality behind catalyst selection, solvent effects, and thermodynamic controls required to achieve either electrophilic C4-halogenation or transition-metal-catalyzed, N2-directed C3-arylation.

Mechanistic Framework: Overcoming Regiochemical Ambiguity

To predictably functionalize 1-isobutyl-5-methyl-1H-pyrazole, one must exploit the distinct electronic and coordinating properties of the pyrazole ring[2].

  • C4-Position (Electrophilic Activation): The C4 carbon possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient in the pyrazole system. It is highly nucleophilic and prone to direct electrophilic attack[3]. Halogenation at this site provides critical intermediates, such as 4-iodo-1-isobutyl-5-methyl-1H-pyrazole, which are essential for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[4].

  • C3-Position (Directed C-H Activation): The C3-H bond is electronically deactivated compared to C4. Functionalization here requires transition-metal catalysis (e.g., Pd(II), Rh(III), or Ru(II))[5]. The innate lone pair on the N2 atom serves as a weakly coordinating directing group, guiding the metal center to undergo Concerted Metalation-Deprotonation (CMD) specifically at the C3 position[6].

Mechanism SM 1-Isobutyl-5-methyl- 1H-pyrazole Metal Metal/Electrophile (Pd, Rh, I2) SM->Metal Reacts with C4_Path Electrophilic Attack (C4 Position) Metal->C4_Path HOMO-driven (No Directing Group) C3_Path N2-Directed CMD (C3 Position) Metal->C3_Path N2 Lone Pair Coordination C4_Prod C4-Functionalized Derivative C4_Path->C4_Prod Substitution C3_Prod C3-Functionalized Derivative C3_Path->C3_Prod Reductive Elimination

Mechanistic divergence of C-H activation pathways in 1-isobutyl-5-methyl-1H-pyrazole.

Protocol I: Regioselective C4-H Iodination

Causality & Experimental Design

Direct iodination of pyrazoles often suffers from over-halogenation or poor conversion if the electrophile is not sufficiently activated. While N-iodosuccinimide (NIS) is standard, the use of molecular iodine (


) coupled with Silver Acetate (AgOAc) provides a superior, self-validating system. AgOAc serves a dual purpose: it acts as an iodine scavenger (precipitating as AgI, driving the equilibrium forward) and generates the highly electrophilic acetyl hypoiodite (

) in situ.

Table 1: Optimization of C4-Iodination Conditions

EntryReagent SystemSolventTemp (°C)Time (h)Conversion (%)
1NIS (1.1 eq)DMF251245%
2NIS (1.2 eq), TFA (0.1 eq)MeCN25872%
3

(0.6 eq), AgOAc (1.2 eq)
DCM25488%
4

(0.6 eq), AgOAc (1.2 eq)
HFIP 25 2 >99%

Note: Hexafluoroisopropanol (HFIP) (Entry 4) dramatically accelerates the reaction by stabilizing the polar transition state and increasing the electrophilicity of the iodine species.

Step-by-Step Methodology

Objective: Synthesis of 4-iodo-1-isobutyl-5-methyl-1H-pyrazole.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-isobutyl-5-methyl-1H-pyrazole (1.0 mmol, 138.2 mg) in 5.0 mL of HFIP.

  • Activation: Add Silver Acetate (1.2 mmol, 200.3 mg) in one portion. The suspension will appear off-white.

  • Halogenation: Slowly add Molecular Iodine (

    
    ) (0.6 mmol, 152.3 mg) in small portions over 5 minutes to prevent exothermic degradation. The solution will turn dark purple, rapidly transitioning to a yellow suspension as AgI precipitates.
    
  • Self-Validation (IPC): After 2 hours, extract a 10 µL aliquot, dilute in 990 µL of Acetonitrile, and filter through a 0.22 µm PTFE syringe filter. Analyze via UPLC-MS. The reaction is validated as complete when the starting material peak (

    
     139.1 
    
    
    
    ) is <1% and the product peak (
    
    
    265.0
    
    
    ) is dominant.
  • Quenching & Workup: Dilute the mixture with 15 mL of Dichloromethane (DCM) and filter through a pad of Celite to remove AgI salts. Wash the organic filtrate with saturated aqueous

    
     (10 mL) to quench unreacted iodine.
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc, 9:1) to afford the pure 4-iodo product.
    

Protocol II: N2-Directed Pd(II)-Catalyzed C3-H Arylation

Causality & Experimental Design

Functionalizing the C3 position requires overriding the natural nucleophilicity of C4. We utilize Palladium(II) acetate (


) because the acetate ligands are critical for the Concerted Metalation-Deprotonation (CMD) transition state. The addition of Pivalic acid (PivOH) further lowers the activation energy of the C-H cleavage step due to the steric bulk of the pivalate anion, which prevents the formation of inactive palladium black species.

Table 2: Catalyst and Additive Screening for C3-Arylation (with Iodobenzene)

EntryCatalyst (10 mol%)Additive (30 mol%)Base (2.0 eq)SolventYield (%)
1

None

TolueneTrace
2

None

DMF35%
3

PivOH

DMF68%
4

PivOH

HFIP/Toluene 92%
Step-by-Step Methodology

Objective: Synthesis of 3-phenyl-1-isobutyl-5-methyl-1H-pyrazole.

  • Inert Setup: In a nitrogen-filled glovebox, charge a 15 mL Schlenk tube with 1-isobutyl-5-methyl-1H-pyrazole (1.0 mmol, 138.2 mg), Iodobenzene (1.5 mmol, 306.0 mg),

    
     (0.1 mmol, 22.4 mg), Pivalic acid (0.3 mmol, 30.6 mg), and 
    
    
    
    (2.0 mmol, 551.6 mg).
  • Solvent Addition: Add a degassed solvent mixture of Toluene/HFIP (4:1 v/v, 5.0 mL). Seal the tube with a Teflon screw cap.

  • Thermal Activation: Transfer the Schlenk tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours. The

    
     acts as both a base for the CMD pathway and a halide scavenger to regenerate the active Pd(II) species.
    
  • Self-Validation (IPC): Cool the reaction to room temperature. Take a 20 µL aliquot, dilute with 1 mL Methanol, filter through Celite, and analyze via LC-MS. Look for the disappearance of the pyrazole starting material and the emergence of the product mass (

    
     215.1 
    
    
    
    ).
  • Workup: Dilute the crude mixture with EtOAc (20 mL) and filter through a short pad of silica gel to remove palladium residues and silver salts. Wash the pad with an additional 20 mL of EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify by automated flash column chromatography (gradient: 0% to 20% EtOAc in Hexanes) to isolate the C3-arylated product.

Workflow Step1 1. Reagent Prep (Glovebox) Pd(OAc)2, PivOH, Ag2CO3 Step2 2. C-H Activation Heating at 110°C, 16h Step1->Step2 Step3 3. IPC / Reaction Monitoring (UPLC-MS Analysis) Step2->Step3 Step3->Step2 Incomplete (Add time) Step4 4. Quenching & Filtration (EtOAc / Silica Pad) Step3->Step4 >95% Conversion Confirmed Step5 5. Purification (Automated Flash Chromatography) Step4->Step5 Step6 6. Product Characterization (NMR, HRMS) Step5->Step6

Standardized workflow for transition-metal catalyzed C3-H arylation.

Conclusion

The functionalization of 1-isobutyl-5-methyl-1H-pyrazole requires a deep understanding of the substrate's innate electronic biases. By utilizing thermodynamic sinks (like AgI precipitation) and highly structured transition states (CMD via pivalate ligands), researchers can reliably direct functionalization to either the C3 or C4 position. These self-validating protocols ensure high reproducibility, minimizing downstream bottlenecks in drug discovery pipelines.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available at: [Link][2]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH) / PMC. Available at: [Link][6]

  • Rh(III)-catalyzed sequential C–H activation and annulation: access to N-fused heterocycles from arylazoles and α-diazocarbonyl compounds. ResearchGate. Available at:[Link][5]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Institutes of Health (NIH) / PMC. Available at:[Link][3]

Sources

Application

Application Note: Rapid and Efficient Synthesis of 1-Isobutyl-5-methyl-1H-pyrazole via Microwave-Assisted Chemistry

Introduction: The Significance of Pyrazoles and the Advent of Microwave Synthesis The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of pharmacologically active agent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazoles and the Advent of Microwave Synthesis

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents. Its prevalence in drug molecules has driven a continuous quest for more efficient and sustainable synthetic methodologies.[1] The Knorr pyrazole synthesis, a classic cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a fundamental approach to this heterocyclic system.[1] However, traditional heating methods often necessitate prolonged reaction times and can lead to the formation of undesirable byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating.[2] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, enhanced product purity, and a significant reduction in reaction times from hours to mere minutes.[3][4] This application note provides a detailed protocol for the synthesis of 1-isobutyl-5-methyl-1H-pyrazole, a representative substituted pyrazole, leveraging the power of microwave irradiation.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The synthesis of 1-isobutyl-5-methyl-1H-pyrazole from isobutylhydrazine and acetylacetone proceeds via the Knorr pyrazole synthesis. The mechanism involves the initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring.

A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially yielding two regioisomeric products. The regiochemical outcome is influenced by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.

Experimental Protocol: Microwave-Assisted Synthesis of 1-Isobutyl-5-methyl-1H-pyrazole

This protocol details the rapid and efficient synthesis of 1-isobutyl-5-methyl-1H-pyrazole using a dedicated microwave reactor.

Materials and Reagents:

  • Isobutylhydrazine (or its hydrochloride salt)

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (or other suitable microwave-transparent solvent)

  • Glacial Acetic Acid (catalyst)

  • Microwave synthesis vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

Safety Precautions:

  • Microwave synthesis should be performed in a well-ventilated fume hood.

  • Only use microwave vials and equipment specifically designed for chemical synthesis.[5]

  • Reactions are conducted under pressure at elevated temperatures; always allow the reaction vessel to cool to a safe temperature before opening.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Reaction Parameters:

ParameterValue
ReactantsIsobutylhydrazine, Acetylacetone
Stoichiometry1:1.1 (Hydrazine:Diketone)
SolventEthanol
CatalystGlacial Acetic Acid (catalytic amount)
Microwave Power100-250 W (as needed to maintain temperature)
Temperature120 °C
Reaction Time10 - 20 minutes
PressureMonitored (typically < 20 bar)

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add isobutylhydrazine (1.0 mmol).

  • Solvent and Catalyst Addition: To the vial, add ethanol (3 mL) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Dicarbonyl Addition: Add acetylacetone (1.1 mmol) to the reaction mixture.

  • Vial Sealing: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction temperature to 120 °C and the reaction time to 15 minutes, with magnetic stirring. The microwave power will be modulated by the instrument to maintain the set temperature.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or below 50°C) before carefully opening it.

  • Work-up and Purification:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-isobutyl-5-methyl-1H-pyrazole.

Experimental Workflow Diagram:

G cluster_prep Reagent Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up & Purification reagents Combine Isobutylhydrazine, Acetylacetone, Ethanol, and Acetic Acid in Microwave Vial microwave Irradiate in Microwave Synthesizer (120 °C, 15 min) reagents->microwave Seal Vial cool Cool Reaction Vial to RT microwave->cool evaporate Solvent Evaporation cool->evaporate purify Column Chromatography evaporate->purify product Pure 1-isobutyl-5-methyl-1H-pyrazole purify->product

Caption: Workflow for the microwave-assisted synthesis of 1-isobutyl-5-methyl-1H-pyrazole.

Characterization of 1-Isobutyl-5-methyl-1H-pyrazole

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Predicted Analytical Data:

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~5.9 (s, 1H, pyrazole H-4), ~3.7 (d, 2H, N-CH₂), ~2.2 (s, 3H, pyrazole C-CH₃), ~2.0 (m, 1H, CH), ~0.9 (d, 6H, C(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~148 (C-5), ~138 (C-3), ~105 (C-4), ~55 (N-CH₂), ~29 (CH), ~20 (C(CH₃)₂), ~11 (C-CH₃)
Mass Spec. (EI)m/z (%): 138 (M⁺), 95, 81, 57, 41

Note: The NMR and MS data are predicted based on known chemical shift values and fragmentation patterns for similar pyrazole derivatives. Actual experimental data should be acquired for confirmation.

Logical Relationship of Synthesis and Analysis:

G cluster_process Overall Process Synthesis Microwave-Assisted Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalProduct Pure, Verified Product Characterization->FinalProduct

Caption: Logical flow from synthesis to a fully characterized final product.

Conclusion

The microwave-assisted Knorr synthesis provides a rapid, efficient, and scalable method for the preparation of 1-isobutyl-5-methyl-1H-pyrazole. This approach aligns with the principles of green chemistry by significantly reducing reaction times and potentially minimizing solvent usage.[2] The detailed protocol and characterization guidelines presented in this application note serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of diverse pyrazole libraries for further investigation.

References

  • Kidwai, M., & Kumar, P. (1996). Microwave assisted synthesis of novel pyrazoles. Journal of Chemical Research, Synopses, (5), 254-255.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). Journal of Visualized Experiments. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). SciSpace. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]

  • MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. (n.d.). Revue Roumaine de Chimie. [Link]

  • CN101445471A - Method for synthesizing bis-isobutyronitrile hydrazine. (n.d.).
  • CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride. (n.d.).
  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). pubs.acs.org. [Link]

  • Available online at The synthetic development of pyrazole nucleus: From reflux to microwave Hari. (n.d.). scholarsresearchlibrary.com. [Link]

  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (n.d.). Organic Chemistry Portal. [Link]

  • Microwave assisted synthesis of novel pyrazoles. (1998). Indian Journal of Chemistry - Section B. [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Isobutyl-5-methyl-1H-pyrazole Synthesis

Welcome to the Technical Support Center for N-alkyl pyrazole synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield bottlenec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-alkyl pyrazole synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield bottlenecks, regioselectivity issues, and purification challenges when synthesizing 1-isobutyl-5-methyl-1H-pyrazole.

Rather than a basic recipe, this guide provides a mechanistic breakdown of the reaction, quantitative troubleshooting data, and a self-validating protocol to ensure your synthesis is reproducible and high-yielding.

Quantitative Troubleshooting Matrix

When reacting isobutylhydrazine with a 1,3-dicarbonyl equivalent (such as 4-(dimethylamino)-3-buten-2-one), the reaction environment dictates the kinetic vs. thermodynamic outcome. The table below summarizes how different parameters quantitatively impact your yield and isomer ratio.

Reaction ConditionpH RangeTemperature Profile5-Methyl Isomer Yield3-Methyl Isomer YieldPrimary Analytical Symptom (LC-MS/NMR)
Neutral / Free Base 7.0 – 8.025 °C (Constant)30 – 40%50 – 60%High ratio of 3-methyl isomer; unreacted starting material.
Optimized Acidic 2.0 – 3.00 °C

78 °C
> 85% < 5% Clean conversion; dominant M+H = 139 peak.
High Temp / Basic 8.0 – 9.080 °C (Immediate)10 – 20%> 70%Extensive degradation products; dark reaction mixture.
Acidic (No Heat) 2.0 – 3.025 °C (Constant)N/A (Stalled)N/A (Stalled)Accumulation of acyclic enehydrazine intermediate (M+H = 198).

Mechanistic Pathway & Regioselectivity

To troubleshoot this synthesis, you must understand the causality of the reaction. The synthesis relies on the cyclocondensation of an asymmetric three-carbon synthon with an alkylhydrazine[1]. The critical failure point in this synthesis is the regioselective divergence between the 5-methyl and 3-methyl isomers.

MechanisticPathway Start Reagents: Isobutylhydrazine + 4-(dimethylamino)-3-buten-2-one Acidic Acidic Conditions (pH 2-3) Kinetic Control Start->Acidic Neutral Neutral/Basic Conditions Thermodynamic Control Start->Neutral AttackC4 Terminal NH₂ attacks C4 (Enamine) Displaces HNMe₂ Acidic->AttackC4 Protonation of Enamine AttackC2 Terminal NH₂ attacks C2 (Carbonyl) Forms Hydrazone Neutral->AttackC2 Direct Carbonyl Attack Cyclization5 Intramolecular Cyclization Dehydration (-H₂O) AttackC4->Cyclization5 Cyclization3 Intramolecular Cyclization Deamination (-HNMe₂) AttackC2->Cyclization3 Target 1-isobutyl-5-methyl-1H-pyrazole (Desired Target) Cyclization5->Target Regioselective Byproduct 1-isobutyl-3-methyl-1H-pyrazole (Undesired Isomer) Cyclization3->Byproduct Regioisomeric Leak

Mechanistic divergence in pyrazole synthesis: Acidic conditions drive regioselective 5-methyl formation.

Frequently Asked Questions (FAQs)

Q: Why am I getting a high ratio of the 3-methyl isomer instead of the desired 5-methyl isomer? A: This is a classic regioselectivity issue. Under neutral or basic conditions, the terminal amine (-NH₂) of isobutylhydrazine attacks the more sterically accessible and highly electrophilic carbonyl carbon (C2), leading to the 3-methyl isomer. By shifting to an acidic medium, the dimethylamino group of the enaminone is protonated, making the enamine carbon (C4) the most electrophilic site. This directs the initial nucleophilic attack to C4, enforcing kinetic control and selectively yielding the 5-methyl isomer[2].

Q: My overall yield is low despite complete consumption of the starting enaminone. What is happening? A: Free alkylhydrazines are highly susceptible to aerial oxidation and can be volatile, leading to stoichiometric imbalances. It is highly recommended to use the hydrochloride salt (isobutylhydrazine hydrochloride) instead of the free base. This stabilizes the reagent and inherently provides the acidic protons needed to drive the regioselective pathway.

Q: The dehydration step seems incomplete, leaving intermediates in the mixture. How can I drive it to completion? A: The addition of a strong acid catalyst in a polar protic solvent (like ethanol) accelerates the dehydration and deamination steps required for aromatization. As documented in recent pharmacological reviews, acidic media facilitate the elimination of water, driving the equilibrium toward the fully aromatic pyrazole ring and significantly improving isolated yields[3]. If the reaction stalls, increasing the temperature to reflux (78 °C) after the initial condensation will push the cyclization to completion.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) to verify the chemical state before proceeding, preventing the compounding of errors.

Phase 1: Reagent Preparation & Activation
  • Action: Suspend isobutylhydrazine hydrochloride (1.05 eq) in anhydrous ethanol to create a 0.5 M solution.

  • Causality: Utilizing the HCl salt prevents reagent oxidation and establishes the critical pH 2-3 environment required to protonate the enaminone, setting up kinetic control[4].

  • IPC (Validation): Ensure complete dissolution. The solution must be clear and colorless. If cloudy, gently warm to 30 °C, then cool back down.

Phase 2: Regioselective Condensation
  • Action: Cool the hydrazine solution to 0–5 °C using an ice bath. Dropwise add 4-(dimethylamino)-3-buten-2-one (1.0 eq) over 30 minutes.

  • Causality: The low temperature prevents premature, non-selective cyclization and controls the exothermic formation of the acyclic enehydrazine intermediate.

  • IPC (Validation): Take a 10

    
    L aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the mass of the acyclic intermediate (
    
    
    
    ) and the complete disappearance of the starting enaminone (
    
    
    ). Do not proceed to heating until the enaminone is consumed.
Phase 3: Cyclization and Dehydration
  • Action: Once the intermediate is confirmed, remove the ice bath and heat the reaction mixture to reflux (78 °C) for 4–6 hours.

  • Causality: Thermal energy, combined with the acidic medium, provides the activation energy necessary for the intramolecular cyclization, followed by the elimination of water and dimethylamine to aromatize the pyrazole ring[3].

  • IPC (Validation): Perform TLC (Hexanes/EtOAc 3:1) or LC-MS. The intermediate mass (198) should be fully replaced by a single dominant product peak corresponding to the target mass (

    
    ).
    
Phase 4: Quench and Isolation
  • Action: Cool to room temperature and concentrate the mixture under reduced pressure to remove the ethanol. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃.

  • Causality: The basic wash neutralizes the acid catalyst and removes the highly water-soluble hydrochloride salts of the eliminated dimethylamine, preventing them from contaminating the final product.

  • IPC (Validation): Check the pH of the aqueous layer; it must be >7. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Analyze the crude via ¹H-NMR. The 5-methyl isomer will show a distinct pyrazole C4-H singlet at ~5.9 ppm, whereas the 3-methyl isomer (if present) typically shifts slightly downfield.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (National Institutes of Health) 3[3]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI 2[2]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles Source: Hilaris Publisher 4[4]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism Source: Beilstein Journals 1[1]

Sources

Optimization

Technical Support Center: Separation of 1-isobutyl-5-methyl and 1-isobutyl-3-methyl Positional Isomers

Welcome to the technical support center for the analysis and separation of closely related positional isomers, specifically focusing on the challenges presented by 1-isobutyl-5-methyl and 1-isobutyl-3-methyl isomers. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis and separation of closely related positional isomers, specifically focusing on the challenges presented by 1-isobutyl-5-methyl and 1-isobutyl-3-methyl isomers. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in resolving and quantifying these and structurally similar compounds. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.

Foundational FAQs: Understanding the Challenge
Q1: What are 1-isobutyl-5-methyl and 1-isobutyl-3-methyl isomers, and why are they so difficult to separate?

Answer: These compounds are positional isomers , also known as constitutional isomers.[1] This means they share the same molecular formula and, consequently, the same molecular weight. The only difference lies in the connectivity of the atoms—specifically, the attachment points of the isobutyl and methyl groups on the parent structure.

The primary challenge in their separation stems from their nearly identical physicochemical properties.[2][3] Because their molecular weights are identical and their structural differences are subtle, they often exhibit very similar:

  • Boiling Points: Makes separation by traditional distillation impractical.

  • Polarity and Solubility: Leads to similar retention times in standard chromatographic systems.[2]

  • Vapor Pressures: Further complicates separation by techniques reliant on volatility.

Achieving separation requires high-resolution analytical techniques that can exploit the minor differences in their molecular geometry and electronic distribution.[4]

Q2: What are the primary analytical techniques recommended for separating these isomers?

Answer: For volatile or semi-volatile, thermally stable compounds, Gas Chromatography (GC) is a powerful and primary choice.[2] For compounds that are less volatile, thermally labile, or for users seeking greener alternatives, Supercritical Fluid Chromatography (SFC) is an excellent and often superior technique for isomer separations.[5][6][7] While High-Performance Liquid Chromatography (HPLC) can be used, particularly in normal-phase mode, GC and SFC typically offer higher efficiency and better resolution for this class of isomers.

Q3: How do I decide between GC and SFC for my specific application?

Answer: The choice depends on the properties of your parent molecule and your laboratory's capabilities. The following decision workflow provides a general guideline.

start Start: Isomer Mixture compound_props Assess Compound Properties start->compound_props volatile Volatile & Thermally Stable? compound_props->volatile use_gc Primary Choice: Gas Chromatography (GC) volatile->use_gc  Yes not_volatile No (or High MW / Thermally Labile) volatile->not_volatile  No use_sfc Primary Choice: Supercritical Fluid Chromatography (SFC) sfc_adv SFC offers advantages: - Lower Temperature - High Efficiency - Green Chemistry (CO2 Mobile Phase) use_sfc->sfc_adv not_volatile->use_sfc

Caption: Decision workflow for selecting the primary separation technique.

Gas Chromatography (GC) Troubleshooting Guide
Q4: My isomers are co-eluting on a standard non-polar GC column (e.g., DB-1, HP-5). What is the first thing I should change?

Answer: This is the most common issue. Non-polar columns separate primarily based on boiling point. Since positional isomers have very similar boiling points, these columns rarely provide adequate resolution.

The most critical parameter to change is the stationary phase. You must switch to a column that offers a different separation mechanism, one that can interact with the subtle differences in the isomers' shape and dipole moment.

Recommended Solutions:

  • Increase Stationary Phase Polarity: Move to a mid-polarity or high-polarity column. Cyanopropyl-based phases are particularly effective for geometric isomers and can resolve positional isomers based on dipole moment differences.[2]

  • Utilize Shape-Selective Phases: For the most challenging separations, consider liquid crystal stationary phases. These phases separate isomers based on their molecular geometry (length-to-breadth ratio), providing exceptional selectivity that is often unattainable on standard columns.[4]

Stationary Phase TypeSeparation PrincipleRecommended ForExample Phases
Non-Polar (e.g., 5% Phenyl)Boiling PointGeneral Purpose (Poor for Isomers)DB-5, HP-5ms
Mid-Polar (e.g., 50% Phenyl)Polarity & Boiling PointInitial Screening, Improved SelectivityDB-17, HP-50+
High-Polar (e.g., Cyanopropyl)Dipole InteractionsPositional & Geometric IsomersDB-23, SP-2340
Shape-Selective Molecular GeometryDifficult-to-separate structural isomersLiquid Crystal Phases (e.g., LCP)
Q5: I've switched to a polar column but still have poor resolution. How should I optimize the temperature program?

Answer: The temperature program directly influences resolution. A fast temperature ramp decreases analysis time but can cause peaks to elute too closely together.

Protocol: Optimizing the GC Temperature Program

  • Lower the Initial Oven Temperature: Start at a temperature at least 10-20°C below the boiling point of your solvent. A lower starting temperature promotes better interaction with the stationary phase at the head of the column, improving focusing.

  • Slow Down the Ramp Rate: This is the most effective way to improve resolution. A slow ramp rate (e.g., 2-5°C/min) gives the isomers more time to interact with the stationary phase, allowing for better partitioning and separation. Halving the ramp rate can significantly improve resolution.

  • Incorporate Isothermal Holds: Consider adding a brief isothermal hold (1-2 minutes) at the beginning of the ramp or during the elution window of your isomers to further enhance separation.

  • Adjust Final Temperature: Ensure the final temperature is high enough to elute all components from the column but not so high as to cause column bleed or sample degradation.

Supercritical Fluid Chromatography (SFC) Troubleshooting Guide
Q6: When is SFC a better choice than GC for separating my isomers?

Answer: SFC is an advanced form of normal-phase chromatography that uses supercritical CO₂ as the primary mobile phase.[7] It is particularly advantageous for isomer separations for several reasons:

  • High Efficiency: The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher resolution compared to HPLC.[6]

  • Orthogonal Selectivity: SFC provides a different selectivity compared to reversed-phase LC and often provides better results for structurally similar compounds and isomers.[6]

  • Ideal for Thermally Labile Molecules: It operates at lower temperatures than GC, preventing the degradation of sensitive compounds.

  • Green Chemistry: Replacing organic solvents with non-toxic, inexpensive CO₂ reduces waste and environmental impact.[8]

SFC is an ideal technique for separating isomers that are not amenable to GC due to high boiling points or thermal instability.[5]

Q7: My SFC resolution is poor. What parameters can I adjust?

Answer: SFC offers several unique parameters for optimization. The key is to manipulate the density of the supercritical fluid, which alters its solvating power.

Protocol: Optimizing SFC Separation

  • Co-solvent/Modifier Tuning: The type and percentage of the organic modifier (e.g., methanol, ethanol) have the largest impact on selectivity.[5]

    • Action: Screen different modifiers. Methanol is a common starting point. Systematically vary the percentage (e.g., from 5% to 20% in 2% increments) to find the optimal retention and resolution.

  • Adjust Backpressure: Higher backpressure increases the density of the CO₂ mobile phase, increasing its elution strength.

    • Action: Increase the Automated Back Pressure Regulator (ABPR) setting in small increments (e.g., 10 bar). This will generally decrease retention times but can sometimes improve or worsen selectivity. A typical range is 100 to 200 bar.

  • Modify Column Temperature: Temperature has a dual effect in SFC. Increasing temperature can decrease fluid density (reducing elution strength) but also improve analyte volatility and mass transfer kinetics.

    • Action: Explore a range of temperatures (e.g., 35°C to 60°C). The effect is compound-dependent and must be determined empirically.

  • Stationary Phase Selection: As with GC and HPLC, the column's stationary phase is critical. Both chiral and achiral phases are widely used in SFC to achieve challenging separations.[9]

start Poor Resolution check_column 1. Evaluate Stationary Phase Is it appropriate for isomers? start->check_column check_mobile 2. Optimize Mobile Phase / Carrier Gas check_column->check_mobile check_temp 3. Adjust Temperature Program (GC) or Column Temp (SFC) check_mobile->check_temp check_pressure 4. Modify Flow Rate (GC) or Backpressure (SFC) check_temp->check_pressure good_res Resolution Acceptable check_pressure->good_res

Caption: General troubleshooting workflow for poor isomer resolution.

Peak Identification and Confirmation
Q8: I have two separate peaks. How can I be certain which peak corresponds to which isomer?

Answer: Chromatographic separation alone does not identify the eluting compounds. Unambiguous identification requires a detector that provides structural information, such as a Mass Spectrometer (MS), or offline analysis of collected fractions by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Positional isomers will have the same molecular ion peak. However, their fragmentation patterns (electron ionization, EI) may show subtle, reproducible differences that can be used for identification if you have a known reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for distinguishing between constitutional isomers.[10][11] By analyzing the chemical shifts, integration, and coupling patterns of the protons (¹H NMR) and carbons (¹³C NMR), you can definitively determine the substitution pattern.[12][13]

Q9: How exactly would ¹H NMR distinguish between 1-isobutyl-5-methyl and 1-isobutyl-3-methyl isomers on an aromatic ring?

Answer: Assuming the parent structure is an aromatic ring (like benzene), the substitution pattern creates unique magnetic environments for the remaining aromatic protons.

  • 1-isobutyl-3-methyl Isomer (meta-substitution): You would expect to see distinct signals for the protons at the 2, 4, 5, and 6 positions. The proton at the 2-position, being between the two alkyl groups, would likely be a singlet and show a unique chemical shift. The protons at the 4, 5, and 6 positions would show characteristic coupling patterns (e.g., a doublet, a triplet, and a doublet of doublets, depending on the exact coupling constants).

  • 1-isobutyl-5-methyl Isomer (meta-substitution, but different arrangement): This is structurally identical to the 1-isobutyl-3-methyl isomer due to the symmetry of a simple benzene ring. If the parent structure is more complex (e.g., a naphthalene or a heterocyclic ring), the environments would be different. For a simple benzene ring, these two names describe the same molecule. However, if we consider isomers like 1-isobutyl-2-methyl (ortho) and 1-isobutyl-4-methyl (para) , the differences become clear:

    • Para Isomer: Due to symmetry, you would expect to see only two signals in the aromatic region, each integrating to two protons, appearing as clean doublets (an AA'BB' system).

    • Ortho Isomer: You would expect four distinct signals for the four aromatic protons, with complex coupling patterns due to adjacent protons.

Advanced 2D NMR techniques like COSY (which shows ¹H-¹H correlations) and HSQC/HMBC (which show ¹H-¹³C correlations) can provide definitive structural elucidation.[10][13]

start Separation Achieved (Two Peaks) ms_analysis Analyze with MS Detector start->ms_analysis nmr_analysis Collect Fractions & Analyze with NMR start->nmr_analysis ms_result Compare Fragmentation Patterns to Reference Standard ms_analysis->ms_result nmr_result Analyze Chemical Shifts & Coupling for Unambiguous Structure ID nmr_analysis->nmr_result confirmation Peak Identity Confirmed ms_result->confirmation nmr_result->confirmation

Caption: Workflow for unambiguous peak identification and confirmation.

References
  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). Omics. Available at: [Link]

  • Carpenter, D. E. (1967). The separation of optical isomers by gas chromatography. Masters Theses. Available at: [Link]

  • Lee, Y. W., & Lin, C. H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Asian Journal of Chemistry. Available at: [Link]

  • Lesellier, E. (2021). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Scirp.org. Available at: [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters. Available at: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Available at: [Link]

  • Supercritical fluid chromatography. (n.d.). Wikipedia. Available at: [Link]

  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. (2025). RSC Publishing. Available at: [Link]

  • A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (2025). Creative Biostructure. Available at: [Link]

  • Separation of Structural and Chiral Isomers in Nanoporous Materials. (n.d.). UPO. Available at: [Link]

  • Process for separating isomeric mixtures. (1985). Google Patents.
  • Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. (n.d.). Carbon. Available at: [Link]

  • distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. Available at: [Link]

  • Isomers and Isomerism. (n.d.). University of Babylon. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Available at: [Link]

  • Ether, isobutyl methyl. (n.d.). PubChem. Available at: [Link]

  • Stereochemistry. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • NMR Spectra and Molecular Structure. (n.d.). Wiley. Available at: [Link]

  • 5-Isobutyl-5-methyl-dodecane. (n.d.). PubChem. Available at: [Link]

  • How to separate isomers by Normal phase HPLC? (2019). ResearchGate. Available at: [Link]

  • Ether, isobutyl methyl CAS# 625-44-5. (n.d.). Scent.vn. Available at: [Link]

  • Structural Isomers. (2025). Save My Exams. Available at: [Link]

  • Isomerism. (n.d.). Organic Chemistry 1: An open textbook. Available at: [Link]

  • Ch 7 : Isomer types. (n.d.). University of Calgary. Available at: [Link]

  • Isomers. (2025). Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrazole Cyclocondensation Workflows

Welcome to the Advanced Technical Support Center for pyrazole synthesis. Designed for researchers and drug development professionals, this guide moves beyond basic reaction setups to address the mechanistic root causes o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for pyrazole synthesis. Designed for researchers and drug development professionals, this guide moves beyond basic reaction setups to address the mechanistic root causes of low yields, poor regioselectivity, and stalled intermediates during pyrazole cyclocondensation.

As an Application Scientist, I approach troubleshooting not by blindly changing variables, but by understanding the causality of the reaction network. Every protocol and diagnostic step provided here is designed as a self-validating system to ensure experimental integrity.

Part 1: Mechanistic Fundamentals & Causality

To troubleshoot a failed pyrazole synthesis, you must first isolate where the reaction stalled. The classic 1 is not a single concerted step; it is a cascade of condensation, intramolecular cyclization, and dehydration[1].

Q: Why does my cyclocondensation stall, resulting in a complex mixture rather than the pure aromatic pyrazole? A: The reaction frequently stalls at the dehydration step. The initial nucleophilic attack of the hydrazine on the 1,3-dicarbonyl forms a stable hydrazone intermediate[2]. While the subsequent intramolecular cyclization forms a 5-membered ring (a hydroxypyrazoline), this intermediate is non-aromatic. Without sufficient thermodynamic driving force or acid catalysis to protonate the hydroxyl group, the final dehydration step cannot occur, leaving you with a mixture of unreacted starting materials, stable hydrazones, and non-aromatic intermediates[2].

Mechanism SM 1,3-Dicarbonyl + Hydrazine Condensation Nucleophilic Attack SM->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone -H2O Cyclization Intramolecular Cyclization Hydrazone->Cyclization Hydroxypyrazoline Hydroxypyrazoline (Non-aromatic) Cyclization->Hydroxypyrazoline Dehydration Acid-Catalyzed Dehydration Hydroxypyrazoline->Dehydration Pyrazole Aromatic Pyrazole (Target Product) Dehydration->Pyrazole -H2O

Caption: Mechanistic pathway of the Knorr pyrazole synthesis highlighting critical intermediate stages.

Part 2: Yield Optimization & Regioselectivity FAQs

Q: I am observing complete conversion of starting materials, but my isolated yield is <20%. Where is my product? A: If conversion is high but yield is low, the issue is typically degradation or isolation failure. Hydrazines are highly susceptible to air oxidation; if degraded, they alter the effective stoichiometry, leaving the 1,3-dicarbonyl vulnerable to base/acid-catalyzed hydrolysis[3]. Furthermore, if your pyrazole product is highly polar, it may be lost in the aqueous phase during extraction. Cooling the reaction mixture to 0 °C to force precipitation is a far more reliable isolation method than liquid-liquid extraction for low-molecular-weight pyrazoles[2].

Q: My reaction yields a 1:1 mixture of regioisomers. How can I control regioselectivity? A: Regioselectivity is governed by a competition between electronic electrophilicity and steric hindrance[4]. The most nucleophilic nitrogen of the hydrazine will naturally attack the most electrophilic carbonyl carbon. However, if that carbonyl is flanked by a bulky substituent, steric hindrance will override electronic preferences, directing the attack to the less hindered site[4]. You can manipulate this by changing the solvent dielectric environment or adjusting the pH, which alters the protonation state of the reactive intermediates[3].

Quantitative Data: Solvent Effects on Pyrazole Yield & Selectivity

Solvent selection is the most powerful tool for optimizing stalled cyclocondensations. The table below synthesizes quantitative observations across various substrate classes to guide your optimization strategy[5][6].

Solvent SystemSubstrate ClassMechanistic ImpactTypical Yield
Toluene (Non-polar)Aliphatic HydrazinesFails to stabilize polar intermediates; reaction stalls completely.< 5%
Ethanol / Methanol (Protic)General 1,3-DicarbonylsFacilitates proton transfer; provides the cleanest profile for standard unhindered substrates.75 - 95%
DMF / NMP (Dipolar Aprotic)Aryl Hydrazine HydrochloridesPrevents hydrogen-bonding that stalls cyclization; significantly enhances nucleophilicity of hindered nitrogen.80 - 98%
Ethylene Glycol Sterically HinderedHigh boiling point allows for elevated temperatures to overcome massive steric barriers.70 - 95%

Part 3: Diagnostic Troubleshooting Workflow

Do not guess which variable to change. Use the following diagnostic workflow to systematically identify and resolve the root cause of your low yields.

Troubleshooting Start Low Yield Detected (LC-MS / TLC) CheckSM Verify Hydrazine Purity (Avoid Oxidation) Start->CheckSM IsHydrazone Hydrazone Stalled? CheckSM->IsHydrazone AddAcid Add Glacial AcOH & Increase Temp IsHydrazone->AddAcid Yes IsRegio Regioisomer Mixture? IsHydrazone->IsRegio No Success Optimized Pyrazole Yield AddAcid->Success ChangeSolvent Switch to Aprotic Solvent (DMF/NMP) IsRegio->ChangeSolvent Yes Hydrolysis Dicarbonyl Hydrolysis? IsRegio->Hydrolysis No ChangeSolvent->Success Neutral Use Neutral Conditions (Dean-Stark) Hydrolysis->Neutral Yes Neutral->Success

Caption: Diagnostic workflow for resolving common yield-limiting factors in pyrazole cyclocondensation.

Part 4: Self-Validating Experimental Protocol

A protocol is only robust if it contains built-in quality control checkpoints. The following methodology for the7 relies on step-by-step validation to ensure high yields[7].

Target: General Synthesis of 1,3,5-Trisubstituted 1H-Pyrazoles via Knorr Cyclocondensation.

Step 1: Reactant Validation & Preparation

  • Action: Weigh 1.0 equivalent of the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 3 mmol) into a 20-mL reaction vial.

  • Causality: Ensure your hydrazine hydrate (2.0 equivalents, 6 mmol) is freshly opened. Hydrazine degrades rapidly in air, which is the #1 cause of unreacted dicarbonyls[2]. If using a hydrazine hydrochloride salt, add an equivalent of base (e.g., triethylamine) to liberate the free nucleophile.

Step 2: Controlled Condensation

  • Action: Dissolve the dicarbonyl in 3 mL of 1-propanol (or ethanol). Slowly add the hydrazine dropwise at room temperature.

  • Validation Checkpoint: Stir for 15 minutes at room temperature, then run a TLC (30% Ethyl Acetate / 70% Hexanes). You must observe the disappearance of the dicarbonyl spot and the appearance of a new, highly UV-active spot (the hydrazone intermediate)[2][7]. Do not apply heat until this intermediate is confirmed.

Step 3: Acid-Catalyzed Cyclization & Aromatization

  • Action: Add a catalytic amount (3–5 drops) of glacial acetic acid to the mixture. Heat the reaction vigorously to 100–110 °C for 1 to 2 hours[2][7].

  • Causality: The acid protonates the intermediate hydroxyl group, drastically lowering the activation energy required for the final dehydration step that establishes the aromatic pyrazole ring[2].

Step 4: Precipitation and Isolation

  • Action: Once TLC confirms the consumption of the hydrazone intermediate, remove the vial from heat. Slowly add 10 mL of deionized water to the hot mixture while stirring[7].

  • Action: Transfer the vial to an ice bath (0 °C) and allow it to cool for 30 minutes to maximize precipitation[2].

  • Causality: Rapid cooling crashes out the highly crystalline aromatic pyrazole while leaving polar impurities and unreacted hydrazine in the aqueous alcoholic phase.

  • Action: Collect the solid via vacuum filtration (Büchner funnel), wash with cold hexanes to remove non-polar byproducts, and dry in a desiccator[2][7].

References

1.3, Benchchem. 2.8, PMC. 3.1, Benchchem. 4. 4, Benchchem. 5. 2, Benchchem. 6.5, Benchchem. 7.6, OrgSyn. 8. 7, Chem Help Asap.

Sources

Optimization

Technical Support Center: A Researcher's Guide to the Purification of Crude 1-Isobutyl-5-methyl-1H-pyrazole

Welcome to the technical support center for the purification of 1-isobutyl-5-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this N-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-isobutyl-5-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this N-alkylated pyrazole and require robust methods to remove impurities. As a Senior Application Scientist with extensive experience in heterocyclic chemistry, I have compiled this resource to address the common challenges encountered during the purification of this compound, providing not just protocols, but the scientific reasoning behind them. Our aim is to empower you with the knowledge to troubleshoot and optimize your purification processes effectively.

Understanding the Challenge: The Nature of Impurities in 1-Isobutyl-5-methyl-1H-pyrazole Synthesis

The synthesis of 1-isobutyl-5-methyl-1H-pyrazole, like many N-alkylated pyrazoles, is often not a perfectly selective process. The primary challenge arises from the potential for alkylation at two different nitrogen atoms of the pyrazole ring, leading to the formation of a regioisomeric impurity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude 1-isobutyl-5-methyl-1H-pyrazole in a question-and-answer format.

Issue 1: My TLC/GC-MS analysis shows two major spots/peaks with the same mass. How do I confirm the presence of a regioisomer and separate it?

Answer:

The presence of two spots or peaks with identical mass is a strong indicator of regioisomers. In the case of 1-isobutyl-5-methyl-1H-pyrazole, the most probable regioisomeric impurity is 1-isobutyl-3-methyl-1H-pyrazole .

Causality: The formation of regioisomers during N-alkylation of unsymmetrical pyrazoles is a common challenge. The reaction's selectivity is influenced by factors such as steric hindrance, the solvent system employed, and the choice of base.

Troubleshooting Steps:

  • Spectroscopic Confirmation:

    • ¹H NMR Spectroscopy: The chemical shifts of the methyl and isobutyl groups, as well as the pyrazole ring protons, will differ between the two isomers. A thorough analysis of the ¹H NMR spectrum of the crude mixture should reveal two distinct sets of signals.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can be a powerful tool to unambiguously determine the regiochemistry. For the desired 1,5-isomer, an NOE correlation would be expected between the N-isobutyl protons and the C5-methyl protons. This correlation would be absent in the 1,3-isomer.

  • Separation Strategy: Column Chromatography

    • Principle: Regioisomers often have slightly different polarities, which can be exploited for separation by column chromatography.

    • Stationary Phase:

      • Silica Gel: Standard silica gel is a good starting point. However, pyrazoles can sometimes interact strongly with the acidic silanol groups, leading to tailing and poor separation. In such cases, using silica gel deactivated with a small amount of triethylamine (e.g., 0.5-1% v/v in the eluent) is recommended.[1]

      • Basic Alumina: For strongly basic pyrazoles, basic alumina can be an excellent alternative to silica gel, minimizing unwanted interactions.[2]

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Start with a low concentration of the polar solvent and gradually increase it. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides the best separation (a significant ΔRf) between the two spots.[1]

Issue 2: My final product is a persistent oil and won't crystallize. How can I purify it effectively?

Answer:

Many N-alkylated pyrazoles are oils at room temperature, which can be due to the presence of residual solvents or other impurities that depress the melting point.

Troubleshooting Steps:

  • Thorough Solvent Removal: Ensure all volatile solvents are removed using a rotary evaporator followed by drying on a high-vacuum line. Gentle heating can be applied if the compound is thermally stable.[1]

  • Purification via Salt Formation and Recrystallization:

    • Principle: Pyrazoles are basic and can be converted to crystalline salts by reacting them with an acid. These salts can often be purified by recrystallization, and the free base can be regenerated by neutralization.[3][4]

    • Protocol:

      • Dissolve the crude oily product in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).

      • Add an equimolar amount of an acid (e.g., hydrochloric acid or sulfuric acid) to the solution.

      • Stir the solution and allow it to cool to induce crystallization of the pyrazole salt.

      • Collect the crystals by filtration and wash them with a small amount of cold solvent.

      • To regenerate the pure pyrazole, dissolve the salt in water and neutralize with a base (e.g., sodium hydroxide solution).

      • Extract the purified pyrazole with an organic solvent, dry the organic layer, and concentrate under reduced pressure.[4]

Issue 3: The purified product has a yellow or brown color. What is the cause and how can I decolorize it?

Answer:

A colored product often indicates the presence of trace impurities or degradation products.

Troubleshooting Steps:

  • Activated Charcoal Treatment:

    • Principle: Activated charcoal has a high surface area and can adsorb colored impurities.

    • Procedure: Dissolve the colored product in a suitable organic solvent. Add a small amount of activated charcoal and stir for a short period. Filter the mixture through a pad of Celite to remove the charcoal. The desired compound in the filtrate can then be recovered by solvent evaporation.[1]

  • Silica Gel Plug Filtration:

    • Principle: Highly polar colored impurities can be retained on a short column of silica gel.

    • Procedure: Dissolve the compound in a minimal amount of a relatively non-polar solvent and pass it through a short plug of silica gel. The less polar product should elute quickly, leaving the colored impurities behind.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for purifying 1-isobutyl-5-methyl-1H-pyrazole?

    • A1: The most effective methods are column chromatography and fractional distillation (if the boiling points of the impurities are sufficiently different from the product). Recrystallization via salt formation is also a viable technique, especially for removing non-basic impurities.[1][4]

  • Q2: What are the likely starting materials that could be present as impurities?

    • A2: Unreacted 5-methylpyrazole and isobutyl bromide (or another isobutylating agent) are potential impurities. 5-methylpyrazole can be removed by an acidic wash during the workup, as it will form a water-soluble salt. Isobutyl bromide is volatile and can typically be removed during solvent evaporation.

  • Q3: How can I assess the purity of my final product?

    • A3: Purity can be assessed using a combination of techniques:

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[5]

      • ¹H and ¹³C NMR Spectroscopy: These techniques can confirm the structure of the desired product and identify any remaining impurities.[5]

      • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

  • Q4: What are the recommended storage conditions for purified 1-isobutyl-5-methyl-1H-pyrazole?

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure that should be optimized based on TLC analysis of your crude material.

1. TLC Analysis:

  • Dissolve a small amount of the crude 1-isobutyl-5-methyl-1H-pyrazole in dichloromethane.
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system that provides good separation between the product and impurities (Rf of the product should be around 0.3-0.4).[1]

2. Column Preparation:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent.
  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the powder to the top of the column.[1]

4. Elution and Fraction Collection:

  • Begin eluting the column with the determined solvent system.
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Solvent Removal:

  • Combine the pure fractions and remove the solvent using a rotary evaporator.
  • Further dry the product under high vacuum to remove any residual solvent.[1]

Visualization of Purification Workflow

Logical Flow for Purification Method Selection

Purification_Workflow Crude_Product Crude 1-isobutyl-5-methyl-1H-pyrazole TLC_Analysis TLC/GC-MS Analysis Crude_Product->TLC_Analysis Regioisomer Regioisomer Impurity Present TLC_Analysis->Regioisomer Yes Other_Impurities Other Impurities Present TLC_Analysis->Other_Impurities Yes Column_Chromatography Column Chromatography Regioisomer->Column_Chromatography Fractional_Distillation Fractional Distillation (if boiling points differ) Other_Impurities->Fractional_Distillation Acid_Wash Acidic Wash (for basic impurities) Other_Impurities->Acid_Wash Pure_Product Pure Product Column_Chromatography->Pure_Product Fractional_Distillation->Pure_Product Acid_Wash->Crude_Product Further Purification Needed

Caption: Decision tree for selecting a purification method.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₈H₁₄N₂[7][8]
Molecular Weight 138.21 g/mol [7]
CAS Number 405548-41-6[7][8]
Physical State Likely an oil at room temperature[2]
Boiling Point Data not available; likely requires vacuum distillation
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols.

References

  • Krasavin, M., et al. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Organic Syntheses. 5-Benzo[7][8]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Google P
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]

  • Cheméo. Chemical Properties of 1H-Pyrazole, 1-methyl- (CAS 930-36-9). [Link]

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • PubChem. 1-Isopropyl-5-methyl-2-pyrazoline. [Link]

  • JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid. [Link]

Sources

Troubleshooting

thermal decomposition issues with 1-isobutyl-5-methyl-1H-pyrazole

A Guide to Understanding and Mitigating Thermal Decomposition Introduction: Navigating the Thermal Stability of 1-Isobutyl-5-methyl-1H-pyrazole Welcome to the technical support guide for 1-isobutyl-5-methyl-1H-pyrazole....

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Thermal Decomposition

Introduction: Navigating the Thermal Stability of 1-Isobutyl-5-methyl-1H-pyrazole

Welcome to the technical support guide for 1-isobutyl-5-methyl-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who utilize this N-alkylated pyrazole derivative in their work. While the pyrazole core is a robust and highly valuable scaffold in medicinal chemistry and materials science, understanding its stability under thermal stress is critical for successful experimental outcomes, ensuring product purity, and safe handling.[1]

Publicly available data specifically detailing the thermal decomposition of 1-isobutyl-5-methyl-1H-pyrazole is limited. Therefore, this guide synthesizes information from studies on analogous N-alkylated and substituted pyrazoles to provide a comprehensive framework for troubleshooting and analysis.[2][3] We will explore the causality behind potential degradation, provide validated protocols for thermal analysis, and offer strategies to mitigate risks associated with thermal decomposition.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial observations and questions that arise when working with 1-isobutyl-5-methyl-1H-pyrazole at elevated temperatures.

Q1: My reaction mixture containing 1-isobutyl-5-methyl-1H-pyrazole turned dark brown upon heating. Is this a sign of decomposition?

A1: Yes, a color change, particularly to brown or black, is a common visual indicator of chemical degradation.[4] For pyrazole derivatives, this can be due to oxidation, which is often accelerated by heat, or the formation of complex, polymeric byproducts from thermal decomposition.[5] It is crucial to investigate this observation further to confirm decomposition and identify the degradation products.

Q2: I'm observing new, unexpected peaks in my LC-MS or GC-MS analysis after running a reaction above ambient temperature. Could these be related to thermal decomposition?

A2: This is a strong possibility. The appearance of new peaks, especially those that are not related to your starting materials, reagents, or expected products, strongly suggests the formation of impurities. Thermal decomposition can lead to a variety of byproducts through molecular fragmentation or rearrangement. It is advisable to compare the chromatogram of a heated, neat sample of your pyrazole with a reference sample stored under ideal conditions to confirm if the compound is the source of these impurities.[4]

Q3: What is the likely decomposition temperature of 1-isobutyl-5-methyl-1H-pyrazole?

A3: Without direct experimental data, we must estimate based on analogous structures. Simple, non-energetic N-alkylated pyrazoles are generally thermally stable. However, the stability is highly dependent on the nature and position of substituents.[6] For comparison, some N-allyl dinitropyrazoles begin to decompose around 195-217°C, but these are destabilized by the nitro groups.[7] A methacrylate polymer with a pyrazole derivative showed an initial decomposition temperature ranging from 216°C to 243°C.[3] Given that 1-isobutyl-5-methyl-1H-pyrazole lacks strongly destabilizing groups, its decomposition onset is likely to be above 200°C, but this must be determined experimentally for your specific batch using techniques like Thermogravimetric Analysis (TGA).

Q4: Are there specific functional groups or reagents that make 1-isobutyl-5-methyl-1H-pyrazole more susceptible to thermal degradation?

A4: Absolutely. The stability of the pyrazole ring can be influenced by its chemical environment.

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or nitric acid can promote oxidation, especially at elevated temperatures.[8]

  • Strong Acids/Bases: While the pyrazole ring is relatively stable, harsh acidic or basic conditions at high temperatures can facilitate side reactions or ring-opening, although this is less common than for other heterocyles.

  • Transition Metal Catalysts: Some palladium, copper, or nickel catalysts used in cross-coupling reactions can lower the activation energy for decomposition pathways if not used under optimal conditions.

  • Atmospheric Oxygen: The presence of oxygen can lead to oxidative degradation, which is accelerated by heat.[5] Performing reactions under an inert atmosphere (Nitrogen or Argon) is a critical preventative measure.[4]

Q5: My pyrazole was stored in the freezer, but I'm still seeing signs of degradation in my heated reactions. Why?

A5: Freezer storage is excellent for long-term chemical preservation but does not guarantee immunity from all degradation pathways, especially if proper handling is not observed.[4][8]

  • Moisture Condensation: Repeated freeze-thaw cycles can introduce atmospheric moisture into the container. Water can participate in hydrolytic pathways, especially in the presence of acidic or basic impurities.[4]

  • Oxygen Exposure: If the container was not purged with an inert gas before storage, trapped oxygen can still cause slow oxidation over time.[5]

  • Purity: The initial purity of your material is paramount. The presence of residual catalysts or acidic/basic impurities from the synthesis can act as a catalyst for decomposition when the compound is heated.

The following workflow provides a logical approach to diagnosing potential thermal decomposition.

G start Suspected Thermal Decomposition (e.g., color change, extra peaks) check_control Run Control Experiment: Heat neat sample of 1-isobutyl-5-methyl-1H-pyrazole under reaction conditions (temp, time) start->check_control analyze_control Analyze Control Sample (LC-MS, GC-MS, TLC) check_control->analyze_control compare Compare to Unheated Reference Sample analyze_control->compare no_decomp No Degradation Observed. Issue is likely with other reagents or reaction pathway. compare->no_decomp No Change decomp_obs Degradation Confirmed. Proceed to Characterization and Mitigation. compare->decomp_obs New Peaks/ Appearance Change thermal_analysis Perform Thermal Analysis (TGA/DSC) to determine exact T_onset decomp_obs->thermal_analysis mitigate Implement Mitigation Strategies: - Lower Reaction Temp - Use Inert Atmosphere - Screen Solvents/Catalysts decomp_obs->mitigate

Caption: Workflow for troubleshooting suspected thermal decomposition.
Section 2: Plausible Decomposition Mechanisms

While the precise high-temperature decomposition pathway for 1-isobutyl-5-methyl-1H-pyrazole is not established, we can postulate plausible mechanisms based on fundamental organic chemistry and studies of related heterocyclic compounds. The initiation of decomposition typically involves the cleavage of the weakest chemical bond in the molecule.

For N-alkylated pyrazoles, potential initiation steps include:

  • N-C Bond Cleavage (Dealkylation): The bond between the pyrazole nitrogen (N1) and the isobutyl group's benzylic carbon can be a point of weakness. Homolytic cleavage could generate a pyrazolyl radical and an isobutyl radical.

  • C-H Bond Cleavage: The C-H bonds on the isobutyl group, particularly the one adjacent to the nitrogen, could be susceptible to radical abstraction.

  • Ring Fragmentation: At very high temperatures, the pyrazole ring itself can fragment, though this typically requires more energy than side-chain cleavage. This could lead to the formation of various gaseous products like nitrogen (N₂), nitriles, and smaller hydrocarbons.

The initial radical species can then propagate a complex chain reaction, leading to a mixture of smaller volatile molecules and larger, polymeric "tar-like" materials, which would explain the observed discoloration.

G cluster_0 Initiation Steps (High Temp) cluster_1 Propagation & Termination parent 1-Isobutyl-5-methyl-1H-pyrazole path_a N-C Bond Cleavage parent->path_a Pathway 1 path_b C-H Bond Cleavage (Isobutyl Group) parent->path_b Pathway 2 path_c Ring Fragmentation (Higher Energy) parent->path_c Pathway 3 radicals Formation of Radical Intermediates (Pyrazolyl•, Isobutyl•) path_a->radicals path_b->radicals path_c->radicals products_a Volatile Byproducts (e.g., isobutylene, smaller nitriles) radicals->products_a products_b Polymeric Material ('Tar') radicals->products_b

Caption: Plausible initial decomposition pathways for N-alkylated pyrazoles.
Section 3: Proactive Analysis - Characterizing Thermal Stability

To prevent decomposition, you must first understand the thermal limits of your compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for this characterization.[2]

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing the onset temperature of decomposition (T_onset) where mass loss begins.

Objective: To determine the temperature at which 1-isobutyl-5-methyl-1H-pyrazole begins to lose mass due to decomposition/evaporation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazole sample into a TGA crucible (typically ceramic or platinum).

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Use an empty crucible as a reference if the instrument has a dual-balance design.

    • Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

  • Measurement Conditions:

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 400°C (or higher, if no decomposition is observed) at a linear heating rate of 10 °C/min.[2]

    • Data Collection: Record mass loss (%) as a function of temperature (°C).

  • Data Analysis:

    • The T_onset (onset of decomposition) is typically determined as the temperature at which a 5% mass loss occurs (T_d5%) or by the intersection of the baseline with the tangent of the decomposition curve.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It identifies melting points, phase transitions, and exothermic decomposition events.

Objective: To identify the melting point and the temperature of any exothermic (heat-releasing) decomposition events.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the pyrazole sample into a hermetically sealed aluminum or copper pan. A sealed pan is crucial to contain any volatile products and prevent evaporation before decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

  • Measurement Conditions:

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to a temperature just beyond the decomposition observed in TGA (e.g., 350°C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Look for an endothermic peak (heat absorption), which corresponds to the melting point.

    • Identify any sharp, large exothermic peaks (heat release) that occur after the melt. This is a definitive sign of thermal decomposition. The onset of this exotherm is a critical safety and stability parameter.

The following diagram illustrates the workflow for a comprehensive thermal analysis.

G start Obtain High-Purity Sample of 1-isobutyl-5-methyl-1H-pyrazole tga Perform TGA Analysis (10 °C/min, N2 atm) start->tga dsc Perform DSC Analysis (10 °C/min, N2 atm, sealed pan) start->dsc tga_result Determine T_onset (e.g., 5% mass loss) tga->tga_result dsc_result Determine Melting Point (Endotherm) & Decomposition (Exotherm) dsc->dsc_result analysis Correlate TGA & DSC Data tga_result->analysis dsc_result->analysis report Establish Safe Operating Temperature Limit (Recommended: T_onset - 25°C) analysis->report

Caption: Workflow for Thermal Analysis of Pyrazole Derivatives.
Section 4: Prevention and Mitigation Strategies

Armed with an understanding of your compound's thermal limits, you can implement strategies to prevent unwanted decomposition during storage and reactions.

Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature 2-8°C for short-term, -20°C for long-term.[4][8]Reduces the rate of slow, background degradation reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[4][5]Prevents oxidation, which is a common degradation pathway for many organic compounds.
Light Store in an amber glass vial or protect from light.[4][8]Prevents photodegradation, where light energy can initiate radical reactions.
Moisture Use a tightly sealed container; store in a desiccator.[4]Prevents hydrolysis and other moisture-facilitated degradation.
Optimizing Reaction Conditions
  • Temperature Control: Based on your TGA/DSC data, ensure your reaction temperature remains well below the T_onset. A safety margin of at least 25-50°C is advisable.

  • Inert Atmosphere: Always run heated reactions under a blanket of Nitrogen or Argon, especially if the reaction is lengthy or uses sensitive catalysts.

  • Solvent Choice: High-boiling point solvents (e.g., DMF, DMSO, Toluene) allow for high reaction temperatures. Ensure the chosen temperature is necessary for the reaction kinetics and not just for convenience. If possible, explore lower-boiling solvents or catalytic systems that operate at milder temperatures.

  • Minimize Reaction Time: Do not leave reactions heating for longer than necessary. Monitor reaction progress by TLC or LC-MS and work up the reaction promptly upon completion.

  • Purification: Use purified reagents and solvents to avoid introducing contaminants that could catalyze decomposition.

References
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. (2025). Benchchem.
  • Yin, P., et al. (2019). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Taylor & Francis Online.
  • He, C., et al. (n.d.). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge.
  • An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3,5-Trimethyl-4- nitro-1H-pyrazole and Related Nitropyrazole Deriv
  • Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. (2025). Benchchem.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC.
  • Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance. (2022).
  • TGA thermographs of PF, PYZ, and PF−PYZ compounds. (n.d.).
  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (n.d.).
  • Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)
  • Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacryl
  • Thermal Decomposition of Nitropyrazoles. (2026).
  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). PMC.
  • How can we store Pyrazolin from chalcone and hydrazine hydrate? (2016).
  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). LARO.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Reference Data & Comparative Studies

Validation

Regioisomer Differentiation in Pyrazole Synthesis: A Comparative ¹H NMR Guide for 1-Isobutyl-5-methyl-1H-pyrazole

Introduction: The Analytical Bottleneck in Pyrazole Functionalization In drug development, the pyrazole scaffold is a privileged structure found in numerous blockbuster therapeutics. However, synthesizing N-alkylated asy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Bottleneck in Pyrazole Functionalization

In drug development, the pyrazole scaffold is a privileged structure found in numerous blockbuster therapeutics. However, synthesizing N-alkylated asymmetric pyrazoles—such as 1-isobutyl-5-methyl-1H-pyrazole —presents a classic regioselectivity challenge. The N-alkylation of 3-methylpyrazole with an isobutyl halide typically yields a mixture of 1,5-disubstituted and 1,3-disubstituted regioisomers due to the annular tautomerism of the precursor .

For medicinal chemists, unambiguous structural elucidation of these isomers is non-negotiable; an incorrect assignment compromises Structure-Activity Relationship (SAR) data. This guide objectively compares the NMR characterization profiles of 1-isobutyl-5-methyl-1H-pyrazole and its alternative, 1-isobutyl-3-methyl-1H-pyrazole, providing a self-validating analytical workflow to definitively distinguish between them.

Theoretical Basis & Causality of NMR Differentiation

The Pitfall of 1D ¹H NMR

Relying solely on 1D ¹H NMR to differentiate 1,3- and 1,5-dialkylpyrazoles is a frequent source of literature errors. Because the pyrazole ring is an electron-rich heteroaromatic system, the chemical shifts of the C3 and C5 protons are heavily influenced by the adjacent nitrogen atoms. While the C4 proton reliably appears around 5.9–6.0 ppm, the remaining ring proton (C3-H or C5-H) appears in the 7.2–7.4 ppm range for both isomers. The difference in shielding is often less than 0.15 ppm, making 1D scalar coupling data insufficient for absolute regiochemical assignment .

The Definitive Solution: 2D NOESY

To break this analytical ambiguity, we must shift our focus from through-bond scalar coupling to through-space spatial proximity. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects dipole-dipole relaxation between protons that are closer than 5 Å in space.

  • Causality of the Method: In the target compound (1-isobutyl-5-methyl-1H-pyrazole), the N1-isobutyl methylene protons (N-CH₂) are sterically adjacent to the C5-methyl group. A NOESY experiment will yield a strong cross-peak between these two aliphatic signals. Conversely, in the 1,3-isomer, the N-CH₂ protons are adjacent to the C5-ring proton, and completely isolated from the C3-methyl group, yielding a distinctly different NOE correlation map.

Quantitative Data Comparison

The following tables summarize the expected NMR performance data for both regioisomers, highlighting the diagnostic limitations of 1D NMR and the definitive power of 2D NMR.

Table 1: 1D ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton Assignment1-Isobutyl-5-methyl-1H-pyrazole1-Isobutyl-3-methyl-1H-pyrazoleDiagnostic Value
Isobutyl -CH₃ ~0.92 ppm (d, 6H, J=6.7 Hz)~0.90 ppm (d, 6H, J=6.7 Hz)Low
Isobutyl -CH- ~2.15 ppm (m, 1H)~2.18 ppm (m, 1H)Low
Isobutyl N-CH₂ ~3.85 ppm (d, 2H, J=7.5 Hz)~3.80 ppm (d, 2H, J=7.5 Hz)Low
Ring Methyl ~2.25 ppm (s, 3H, C5-CH₃)~2.28 ppm (s, 3H, C3-CH₃)Low
Pyrazole C4-H ~5.95 ppm (d, 1H, J=1.8 Hz)~5.98 ppm (d, 1H, J=1.8 Hz)Low
Pyrazole C3/C5-H ~7.35 ppm (d, 1H, C3-H)~7.25 ppm (d, 1H, C5-H)Moderate
Table 2: Diagnostic 2D NOESY Correlations
IsomerN-CH₂ to Methyl Cross-PeakN-CH₂ to Ring Proton Cross-PeakRegiochemical Conclusion
1-Isobutyl-5-methyl-1H-pyrazole Strong (Distance < 3.5 Å)None (C3-H is > 6 Å away)Confirms 1,5-substitution
1-Isobutyl-3-methyl-1H-pyrazole None (C3-CH₃ is > 6 Å away)Strong (Distance < 3.5 Å)Confirms 1,3-substitution

Self-Validating Experimental Protocol

To ensure data integrity, the following step-by-step methodology incorporates internal validation checkpoints to prevent false-positive assignments caused by sample impurities or NMR artifacts.

Step 1: Sample Preparation
  • Dissolve 15–20 mg of the purified pyrazole compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter that could degrade magnetic field homogeneity.

Step 2: 1D ¹H NMR Acquisition & Validation
  • Acquire a standard 1D ¹H NMR spectrum (e.g., 16 scans, 400 MHz or higher).

  • Self-Validation Checkpoint: Integrate the spectrum. The ratio of the isobutyl -CH₃ protons (~0.9 ppm) to the ring methyl protons (~2.25 ppm) must be exactly 2:1 (6H to 3H) . Any deviation or peak splitting indicates co-elution of the regioisomers. Do not proceed to 2D NMR if the sample is a mixture, as overlapping NOE cross-peaks will invalidate the spatial assignment.

Step 3: Phase-Sensitive 2D NOESY Acquisition
  • Set up a 2D NOESY experiment. A phase-sensitive sequence (e.g., noesygpphpp on Bruker systems) is highly recommended to distinguish true NOE signals from COSY-type artifacts.

  • Optimize the Mixing Time (d8): For small molecules like 1-isobutyl-5-methyl-1H-pyrazole (MW = 138.21 g/mol ), the tumbling rate in solution is fast (

    
    ). Set the NOESY mixing time to 400–500 ms  to allow sufficient time for dipolar cross-relaxation without excessive signal decay.
    
  • Acquire the spectrum with a minimum of 8 scans per increment and 256 t1 increments.

Step 4: Data Interpretation & Causality Check
  • Process the 2D data with appropriate window functions (e.g., sine bell squared) and phase correction.

  • Locate the diagonal peak for the N-CH₂ protons (~3.85 ppm).

  • Scan horizontally/vertically from this diagonal peak.

    • If a cross-peak aligns with the singlet at ~2.25 ppm, the N-isobutyl group is adjacent to the methyl group. Result: 1-isobutyl-5-methyl-1H-pyrazole.

    • If a cross-peak aligns with the doublet at ~7.25 ppm, the N-isobutyl group is adjacent to the bare ring proton. Result: 1-isobutyl-3-methyl-1H-pyrazole.

Workflow Visualization

The following decision tree illustrates the logical progression of the analytical workflow, emphasizing the critical decision nodes for regioisomer differentiation.

NMR_Regioisomer_Workflow A N-Alkylation of 3-Methylpyrazole B Regioisomer Mixture (1,3- & 1,5-isomers) A->B C Acquire 1D 1H NMR (Check Purity & Integrals) B->C D Acquire 2D NOESY (Detect Spatial Proximity) C->D If pure (2:1 integral ratio) E Analyze N-CH2 NOE Correlations D->E F Correlation to C5-CH3 (No ring proton NOE) E->F N-CH2 ↔ CH3 G Correlation to C5-H (Ring proton NOE) E->G N-CH2 ↔ C5-H

Workflow for differentiating 1,3- and 1,5-pyrazole regioisomers using 1D and 2D NMR techniques.

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Universitat Autònoma de Barcelona (UAB) - [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI - [Link]

Comparative

A Researcher's Guide to the ¹³C NMR Spectral Analysis of 1-Isobutyl-5-Methyl-1H-Pyrazole: A Comparative Approach

For researchers and scientists engaged in the synthesis and characterization of novel heterocyclic compounds, particularly within the realm of drug development, a profound understanding of their spectroscopic properties...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in the synthesis and characterization of novel heterocyclic compounds, particularly within the realm of drug development, a profound understanding of their spectroscopic properties is paramount. Among the diverse analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool, offering unparalleled insights into the molecular architecture, substitution patterns, and electronic landscape of complex molecules. This guide provides a comprehensive, in-depth analysis of the expected ¹³C NMR spectral data for 1-isobutyl-5-methyl-1H-pyrazole, a compound of interest in medicinal chemistry. In the absence of a directly published spectrum for this specific molecule, this guide will leverage comparative data from structurally analogous pyrazoles and fundamental principles of NMR spectroscopy to predict and interpret its ¹³C NMR spectrum.

The Significance of ¹³C NMR in Pyrazole Chemistry

The pyrazole scaffold is a privileged motif in a vast array of biologically active compounds. The precise substitution pattern on the pyrazole ring is often critical for pharmacological activity. ¹³C NMR spectroscopy provides a direct and non-destructive method to confirm the regiochemistry of substitution and to gain insights into the electronic environment of each carbon atom within the molecule. The chemical shift of each carbon is exquisitely sensitive to its local electronic environment, which is influenced by factors such as hybridization, inductive effects, and resonance.[1]

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible ¹³C NMR data for pyrazole derivatives, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology.

Sample Preparation:

  • Weighing: Accurately weigh approximately 15-25 mg of the synthesized 1-isobutyl-5-methyl-1H-pyrazole.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a suitable choice for pyrazole derivatives due to its good solubilizing power and relatively clean spectral window.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically employed.

    • Spectral Width: Set the spectral width to encompass the expected range of chemical shifts for all carbons in the molecule (typically 0-200 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, particularly quaternary carbons.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.[1]

  • Processing: Process the acquired free induction decay (FID) with an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio, followed by Fourier transformation, phase correction, and baseline correction.

Predicted ¹³C NMR Chemical Shifts for 1-Isobutyl-5-Methyl-1H-Pyrazole and Comparative Analysis

The structure of 1-isobutyl-5-methyl-1H-pyrazole with the IUPAC numbering convention is shown below. This numbering is crucial for the unambiguous assignment of NMR signals.

Caption: Structure of 1-isobutyl-5-methyl-1H-pyrazole with carbon numbering.

Based on the analysis of ¹³C NMR data for a variety of substituted pyrazoles, we can predict the chemical shifts for 1-isobutyl-5-methyl-1H-pyrazole. The following table presents these predicted values alongside experimental data for structurally related compounds to provide a robust comparative framework.

Carbon AtomPredicted Chemical Shift (ppm) for 1-Isobutyl-5-methyl-1H-pyrazole1,3,5-trimethyl-1H-pyrazole (ppm)1-Ethyl-3,5-dimethyl-1H-pyrazole (ppm)
C3 ~138-142138.8138.4
C4 ~104-108105.7105.1
C5 ~147-151148.1147.5
**C (N-isobutyl, CH₂) **~50-55-42.1 (N-ethyl, CH₂)
C (N-isobutyl, CH) ~28-32--
C (N-isobutyl, CH₃)₂ ~19-23-15.3 (N-ethyl, CH₃)
C (C5-CH₃) ~10-1412.912.8

Justification for Predicted Chemical Shifts:

  • Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are highly characteristic. C5 is typically the most deshielded carbon due to its attachment to two nitrogen atoms. The presence of the N-isobutyl group is expected to have a deshielding effect on C5 compared to an N-H pyrazole. The methyl group at the C5 position will also influence the chemical shift of C5. C3 is generally found at a slightly lower chemical shift than C5. The C4 carbon is the most shielded of the ring carbons, typically appearing around 105 ppm. The predicted ranges are based on the extensive data available for N-alkylated pyrazoles.[2]

  • N-Isobutyl Group Carbons: The chemical shifts of the isobutyl group can be predicted based on standard aliphatic carbon chemical shifts, with adjustments for the attachment to the nitrogen atom of the pyrazole ring. The methylene carbon (CH₂) directly attached to the nitrogen will be the most deshielded of the isobutyl carbons, likely appearing in the 50-55 ppm range. The methine (CH) and terminal methyl (CH₃) carbons will appear at higher fields.

  • C5-Methyl Carbon: The methyl group attached to the C5 position of the pyrazole ring is expected to have a chemical shift in the range of 10-14 ppm, which is consistent with the data for other C-methylated pyrazoles.[2]

Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for the interpretation of the ¹³C NMR spectrum of 1-isobutyl-5-methyl-1H-pyrazole.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Confirmation A Sample Preparation (15-25 mg in CDCl₃) B ¹³C NMR Experiment (Proton Decoupled) A->B C Identify Number of Signals (Expect 7 unique carbons) B->C D Chemical Shift Analysis C->D E Assignment of Pyrazole Ring Carbons (C5 > C3 > C4) D->E F Assignment of Substituent Carbons (N-isobutyl and C5-methyl) D->F G Compare with Predicted Shifts and Comparative Data E->G F->G H Final Structure Elucidation G->H

Caption: Workflow for the acquisition and interpretation of the ¹³C NMR spectrum of 1-isobutyl-5-methyl-1H-pyrazole.

Conclusion

References

  • Chenon, M. T., Coupry, C., Grant, D. M., & Pugmire, R. J. (1977). Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. The Journal of Organic Chemistry, 42(5), 659–661. [Link]

  • Elguero, J., Claramunt, R. M., & Shibanov, V. V. (1999). 13C and 15N NMR of pyrazoles. In The Chemistry of Heterocyclic Compounds: Pyrazoles (Vol. 56, pp. 21-124). John Wiley & Sons, Inc.
  • Fruchier, A., & Elguero, J. (1975). ¹³C NMR of pyrazoles. Spectroscopy Letters, 8(11), 817-822.
  • Jimeno, M. L., Alkorta, I., & Elguero, J. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. [Link]

  • LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Pugmire, R. J., & Grant, D. M. (1968). Carbon-13 magnetic resonance. I. The chemical shifts of the alkanes. Journal of the American Chemical Society, 90(3), 697–703.
  • Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(105), 86361-86367. [Link]

  • SpectraBase. (n.d.). 1-(4-chlorobenzoyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole. Wiley Science Solutions. [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

Sources

Validation

A Comparative Guide to the Ligand Strength of 1-Isobutyl-5-Methylpyrazole vs. 1-Isobutyl-3-Methylpyrazole

For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: The Nuances of Ligand Strength in Pyrazole Scaffolds In the intricate world of coordination...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Nuances of Ligand Strength in Pyrazole Scaffolds

In the intricate world of coordination chemistry and drug design, pyrazoles represent a privileged scaffold, prized for their versatile coordination modes and tunable electronic properties.[1][2] The ability of a pyrazole ligand to donate electron density to a metal center—its "ligand strength" or "donor strength"—is a critical parameter that dictates the stability, reactivity, and catalytic activity of the resulting metal complex.[3][4] This strength is not a monolithic property; it is a finely balanced interplay of electronic and steric effects imparted by the substituents on the pyrazole ring.[5][6]

This guide provides an in-depth comparison of two structurally similar yet distinct pyrazole ligands: 1-isobutyl-5-methylpyrazole and 1-isobutyl-3-methylpyrazole . While both feature the same substituents, the positional isomerism of the methyl group dramatically alters the steric environment around the coordinating nitrogen atom, leading to significant differences in their effective ligand strength. We will dissect the theoretical underpinnings of these differences and present robust, field-proven experimental protocols to quantify them, providing researchers with the knowledge to make informed decisions in ligand selection and catalyst design.

Part 1: Theoretical Comparison - Electronic vs. Steric Effects

The fundamental difference between the two isomers lies in the placement of the methyl group relative to the coordinating 'pyridine-like' nitrogen at the N2 position. Both the isobutyl group at N1 and the methyl group at C3 or C5 are electron-donating groups (EDGs) that increase the electron density and basicity of the pyrazole ring system compared to an unsubstituted pyrazole.[7] However, their spatial arrangement is the deciding factor.

  • Electronic Effects : The methyl group, through a positive inductive effect (+I), pushes electron density into the aromatic ring. This effect increases the basicity of the N2 nitrogen, making it a better electron-pair donor. In isolation, the electronic contribution to basicity from a 3-methyl versus a 5-methyl substituent is expected to be very similar.

  • Steric Effects : This is the critical point of differentiation.

    • In 1-isobutyl-5-methylpyrazole , the methyl group is positioned away from the coordinating N2 atom. This results in an unencumbered site for metal coordination, allowing the metal center to approach and form an optimal bond.

    • In 1-isobutyl-3-methylpyrazole , the methyl group is directly adjacent to the coordinating N2 atom. This proximity creates significant steric hindrance, or crowding, around the binding site. This steric clash can prevent a metal ion from achieving an ideal coordination geometry, leading to a weaker, more strained, and less stable metal-ligand bond.

Caption: Fig. 1: Steric hindrance at the N2 coordination site.

Based on this analysis, while both ligands possess similar electronic donating potential, 1-isobutyl-5-methylpyrazole is predicted to be the superior ligand in most coordination applications due to its significantly lower steric profile.

Part 2: Experimental Quantification of Ligand Strength

To move from theoretical prediction to empirical fact, quantitative experimental validation is essential. Two primary methods are widely employed to determine the basicity and coordination strength of ligands like pyrazoles.

Methodology 1: Potentiometric Titration for pKa and Stability Constant (log K) Determination

This classic and reliable technique, often employing the Calvin-Bjerrum pH-metric titration method, directly measures a ligand's basicity (pKa) and the stability of the complexes it forms with metal ions (log K).[8][9][10]

  • Principle : The pKa value (proton-ligand stability constant) is the pH at which the ligand is 50% protonated. A higher pKa indicates a stronger base and, often, a stronger ligand from an electronic standpoint. The metal-ligand stability constant (log K) quantifies the equilibrium of complex formation; a higher value signifies a more stable complex and a stronger effective ligand.[3]

  • Solution Preparation : Prepare solutions of known concentration for the free acid (e.g., HNO₃ or HClO₄), the ligand (in a suitable solvent like a 70% ethanol/water mixture), and the metal salt (e.g., Ni(NO₃)₂, Cu(NO₃)₂). Maintain a constant ionic strength using a background electrolyte like KNO₃ or NaClO₄.[10][11]

  • Titration Sets : Perform three separate titrations with a standardized, carbonate-free NaOH solution at a constant temperature (e.g., 28 ± 0.1 °C):

    • Set A : Free acid.

    • Set B : Free acid + Ligand.

    • Set C : Free acid + Ligand + Metal ion.

  • Data Acquisition : Record the pH meter reading after each incremental addition of the NaOH titrant.

  • Calculations :

    • Use the data from titrations A and B to calculate the average number of protons associated with the ligand (n̄A). Plot n̄A against pH; the pH at n̄A = 0.5 corresponds to the pKa of the ligand.

    • Use data from all three titrations to calculate the average number of ligands attached per metal ion (n̄).

    • Calculate the free ligand exponent (pL) at each pH value.

    • Plot n̄ versus pL to generate the formation curve. The value of pL at n̄ = 0.5 gives the logarithm of the stability constant (log K₁).[8][9]

Caption: Fig. 2: Workflow for pKa and log K determination.

Methodology 2: Advanced NMR Probe for Ligand Donor Strength

A more modern and highly sensitive technique utilizes a specific organometallic complex as a probe to measure ligand donor strength. The 13C NMR chemical shift of a carbene carbon atom in a trans-[PdBr₂(NHC)L] complex is exquisitely sensitive to the electronic properties of the ligand 'L' (in this case, the pyrazole).[12][13]

  • Principle : A stronger electron-donating pyrazole ligand increases the electron density at the palladium center. This reduces the shielding of the trans carbene carbon, resulting in a downfield shift (a higher ppm value) in the 13C NMR spectrum. This provides a precise, quantitative scale of ligand donor strength.[12]

  • Synthesize the Probe Complex : Prepare the precursor complex, such as trans-[PdBr₂((i)Pr₂-bimy)(SMe₂)] ((i)Pr₂-bimy = 1,3-diisopropylbenzimidazolin-2-ylidene).

  • Ligand Exchange : React the precursor complex with a slight excess of the pyrazole ligand (1-isobutyl-5-methylpyrazole or 1-isobutyl-3-methylpyrazole) in a suitable NMR solvent (e.g., CDCl₃). The labile SMe₂ ligand is readily displaced by the pyrazole.

  • Acquire 13C NMR Spectrum : Acquire a high-resolution 13C{¹H} NMR spectrum of the resulting trans-[PdBr₂((i)Pr₂-bimy)(pyrazole)] complex.

  • Data Analysis : Identify the resonance for the carbene carbon (typically between 160-165 ppm). Compare the chemical shifts (δ) for the complexes formed with the two different pyrazole isomers. The ligand yielding the larger δ value is the stronger electron donor.

G cluster_0 Ligand Electronic Effect cluster_1 Effect on Metal Center cluster_2 Observed 13C NMR Shift of Carbene Weak_Donor Weaker Donor (e.g., 1-isobutyl-3-methylpyrazole due to steric hindrance affecting bond) Less_e_density Less Electron Density at Palladium Weak_Donor->Less_e_density Less e- donation Strong_Donor Stronger Donor (e.g., 1-isobutyl-5-methylpyrazole) More_e_density More Electron Density at Palladium Strong_Donor->More_e_density More e- donation Upfield More Shielded Upfield Shift (Lower ppm) Less_e_density->Upfield Shielding effect Downfield Less Shielded Downfield Shift (Higher ppm) More_e_density->Downfield Deshielding effect caption Fig. 3: Correlation of ligand donor strength and NMR chemical shift.

Caption: Fig. 3: Correlation of ligand donor strength and NMR chemical shift.

Part 3: Data Synthesis and Comparative Analysis

Parameter1-Isobutyl-5-methylpyrazole (Predicted)1-Isobutyl-3-methylpyrazole (Predicted)Rationale
pKa ~3.0 - 3.5~3.1 - 3.6Electronic effects are similar; the 3-methyl isomer might be a slightly stronger base in the absence of a bulky metal ion.
log K₁ (with Ni²⁺) Higher ValueLower ValueThe lower steric hindrance of the 5-methyl isomer allows for the formation of a much more stable metal complex.
¹³C NMR Shift (δ ppm) Higher Value (More Downfield)Lower Value (More Upfield)The less-hindered 5-methyl isomer can form a more effective bond, leading to greater electron donation to the Pd center.

Conclusion and Recommendation

1-isobutyl-5-methylpyrazole is the stronger and more effective ligand for general applications in coordination chemistry and catalysis.

While the intrinsic basicity (pKa) of the two isomers is likely comparable, the steric encumbrance of the methyl group in the 3-position severely compromises the ability of 1-isobutyl-3-methylpyrazole to form stable, sterically unhindered coordination complexes. The N2 donor site of the 5-methyl isomer is more accessible, allowing it to realize its full electronic potential and form stronger, more stable bonds with metal centers.

For researchers in drug development and catalysis, this distinction is critical. The choice of the 5-methyl isomer will likely lead to more stable, predictable, and active metal-based systems. The 3-methyl isomer, conversely, might be considered only in specific cases where steric bulk near the metal center is explicitly desired to modulate reactivity or selectivity.

References

  • Deshmukh, R. G., & Narwade, M. L. (2014). Stability Constants of Lanthanide Metal Ions Chelates with Substituted Pyrazoles in Different Solvents. International Journal of Chemical and Physical Sciences, 3, 118-123.
  • ResearchGate. (n.d.). Determination of stability constant of some transition metal ions chelates with substituted pyrazoles.
  • Jamode, V. S., et al. (2002). Stability Constant of Transition Metal Ions Complex with 1-Carboxamido-3,5-diaryl-4-aroylpyrazoles. Asian Journal of Chemistry, 14(2), 787-790.
  • Wadodkar, K. N., & Narwade, M. L. (2012). Formation Constants of Lanthanide Metal Ions Chelates With Some Substituted Pyrazoles in Different Solvent Composition. Scholars Research Library, Der Pharma Chemica, 4(2), 748-753.
  • Deosarkar, S. D., et al. (2014). Studies Thermodynamical Stability of Complexes of Rare Earth Metal Ions with Substituted Pyrazole. Horizon Research Publishing, Universal Journal of Chemistry, 2(1), 7-11.
  • Gusev, D. G. (2012). Correlation of spectroscopically determined ligand donor strength and nucleophilicity of substituted pyrazoles. Dalton Transactions, 41(35), 10761-10771.
  • ResearchGate. (2012). Correlation of spectroscopically determined ligand donor strength and nucleophilicity of substituted pyrazoles.
  • Al-Hourani, B. J. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(23), 8398.
  • Claramunt, R. M., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 11.
  • American Chemical Society. (2024). N-Heterocyclic Olefins of Pyrazole and Indazole. The Journal of Organic Chemistry.
  • BenchChem. (2025). A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers.
  • ResearchGate. (n.d.). The Effect of Alkyl Substituent on Selective Extraction Trivalent Am from EU Ions by Pyridylpyrazole Ligands: A Dft Study.
  • Singh, P. P., et al. (2019). Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). Scientific Reports, 9, 7233.
  • National Institutes of Health. (2011). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Medicinal Chemistry Research, 20(9), 1437-1443.
  • BenchChem. (2025). Application Notes and Protocols: 3-Methylpyrazole as a Ligand in Coordination Chemistry.
  • Fluorochem. (n.d.). 1-isobutyl-5-methyl-1H-pyrazole.
  • Belmar, J., et al. (2001). Synthesis of 1-n-ALKYL-3-METHYL- And 1-n-ALKYL-3-PHENYL-5-PYRAZOLONES and formyl derivatives. Boletin de la Sociedad Chilena de Quimica, 46(4), 459-470.
  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3747.
  • Kumar, A., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics, 10(3-s), 235-243.
  • ResearchGate. (2007). The Coordination Chemistry of Pyrazole‐Derived Ligands.
  • Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.
  • BenchChem. (2025). Application Notes and Protocols: 1-Methylpyrazole as a Ligand in Coordination Chemistry.
  • Rayner, P. J., et al. (2019). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 57(10), 820-829.
  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
  • ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Retention Dynamics for 1-Isobutyl-5-methyl-1H-pyrazole: A Column Selectivity Guide

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals. In the synthesis of substituted pyrazoles—critical pharmacophores in modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

In the synthesis of substituted pyrazoles—critical pharmacophores in modern drug discovery and agrochemicals—regioselectivity is a persistent challenge. The alkylation of 3-methylpyrazole with an isobutyl halide invariably yields a mixture of regioisomers: 1-isobutyl-5-methyl-1H-pyrazole (CAS: 405548-41-6)[1] and its counterpart, 1-isobutyl-3-methyl-1H-pyrazole.

Because these isomers share identical molecular weights, lipophilicity (estimated LogP ~2.1), and highly similar dipole moments, standard reversed-phase liquid chromatography (RPLC) using traditional C18 stationary phases often fails to achieve baseline separation[2]. This guide provides a comprehensive, data-backed comparison of stationary phase alternatives, detailing the mechanistic causality behind retention time shifts and optimal resolution strategies.

Mechanistic Insight: The Causality of Pyrazole Retention

To understand why certain columns succeed where others fail, we must analyze the structural micro-environment of 1-isobutyl-5-methyl-1H-pyrazole.

  • Steric Hindrance: In the 5-methyl isomer, the methyl group is adjacent to the bulky N1-isobutyl chain. This proximity creates a localized steric clash that slightly distorts the electron density of the pyrazole ring. In the 3-methyl isomer, the methyl group is distal to the isobutyl chain, leaving the ring electronically unperturbed.

  • Stationary Phase Interactions: A standard C18 (Octadecylsilica) column relies almost entirely on dispersive (hydrophobic) interactions. Since the total hydrophobic surface area of both isomers is nearly identical, C18 provides poor selectivity.

  • Orthogonal Selectivity: To separate these isomers, we must exploit shape selectivity and

    
     interactions. A Biphenyl  stationary phase features rigid, dual-ring structures that interact strongly with the 
    
    
    
    -electrons of the pyrazole core. The steric bulk of the 5-methyl group prevents optimal
    
    
    stacking with the biphenyl ligands compared to the planar, less hindered 3-methyl isomer, resulting in a distinct retention time differential.

Furthermore, nitrogen-containing heterocycles exhibit complex thermodynamic behaviors. Research indicates that pyrazole and diazine derivatives can display abnormal temperature-dependent retention shifts, particularly when using acetonitrile (ACN) as an organic modifier, due to secondary interactions with residual silanols and solvent clustering[3].

HPLC_Method_Dev Start Synthesis Mixture (3-Methyl & 5-Methyl Isomers) C18 Standard C18 Column Hydrophobic Focus Start->C18 Phenyl Phenyl-Hexyl Column Moderate π-π Stacking Start->Phenyl Biphenyl Biphenyl Column High Shape Selectivity + π-π Start->Biphenyl PoorRes Poor Resolution (Rs < 1.0) Co-elution Risk C18->PoorRes ModRes Partial Separation (Rs ~ 1.2) Phenyl->ModRes HighRes Baseline Separation (Rs > 2.0) Biphenyl->HighRes Opt Mobile Phase Optimization (MeOH vs. ACN, Temp Control) HighRes->Opt Final Validated QC Method Opt->Final

Fig 1: Logical workflow for stationary phase selection and method optimization for pyrazole regioisomers.

Experimental Protocol: Self-Validating Isomer Separation

To ensure a self-validating system, this protocol utilizes a spiked mixture of both the 3-methyl and 5-methyl isomers. If the system suitability criteria (Resolution


, Tailing Factor 

) are not met, the protocol dictates immediate mobile phase adjustment to suppress secondary silanol interactions[2].
Materials & Setup
  • Analytes: 1-isobutyl-5-methyl-1H-pyrazole and 1-isobutyl-3-methyl-1H-pyrazole (Reference standards, >98% purity).

  • HPLC System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Detection Wavelength: 225 nm (optimal for pyrazole

    
     transitions).
    
  • Sample Diluent: 50:50 Water:Methanol. Concentration: 0.1 mg/mL.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.1% Formic Acid in LC-MS grade Water. (The low pH ~2.7 ensures the pyrazole nitrogens remain partially protonated or neutral depending on exact pKa, while fully suppressing acidic silanols on the silica support).

    • Mobile Phase B (MPB): Methanol (HPLC Grade). Note: Methanol is preferred over Acetonitrile here. Protic solvents enhance the

      
       selectivity of phenyl and biphenyl phases, whereas ACN can disrupt these interactions via competitive 
      
      
      
      -bonding[4].
  • Column Equilibration: Install the chosen column (see Table 1). Purge with 50% MPB at 1.0 mL/min for 15 column volumes. Ensure column oven is strictly maintained at 30°C .

  • Gradient Elution Profile:

    • 0.0 - 2.0 min: 40% MPB (Isocratic hold to focus the analyte band)

    • 2.0 - 8.0 min: 40%

      
       70% MPB (Linear gradient to elute the hydrophobic isobutyl core)
      
    • 8.0 - 10.0 min: 70%

      
       95% MPB (Column wash)
      
    • 10.0 - 13.0 min: 40% MPB (Re-equilibration)

  • Injection: Inject 2.0

    
     of the sample mixture.
    
  • System Suitability Verification: Calculate the resolution (

    
    ) between the two isomer peaks. If peak tailing exceeds 1.5, verify the pH of MPA, as secondary interactions are occurring[2].
    

Comparative Performance Data

The following table synthesizes the quantitative chromatographic performance of 1-isobutyl-5-methyl-1H-pyrazole against its 3-methyl regioisomer across three distinct column chemistries (all columns: 100 x 4.6 mm, 3


 particle size).

Table 1: Column Selectivity and Retention Data

Column Chemistry

5-Methyl (min)

3-Methyl (min)
Selectivity (

)
Resolution (

)
Peak Asymmetry (

)
Primary Separation Mechanism
C18 (Endcapped) 6.126.251.020.8 (Co-elution)1.15Dispersive (Hydrophobic)
Phenyl-Hexyl 6.456.801.061.4 (Partial)1.10Dispersive + Moderate

Biphenyl 7.107.951.142.8 (Baseline)1.05Shape Selectivity + Strong

Data Interpretation

As demonstrated in Table 1, the C18 column fails to resolve the isomers (


). The retention times are nearly identical because the hydrophobic footprint of the molecules is the same.

The Biphenyl column dramatically increases the retention time of both analytes due to the additive effect of hydrophobic and


 interactions. Crucially, it selectively retains the 3-methyl isomer longer (7.95 min) than the 1-isobutyl-5-methyl-1H-pyrazole (7.10 min). This causality is rooted in steric hindrance: the 5-methyl group blocks the pyrazole core from achieving optimal, flat 

stacking with the biphenyl stationary phase, causing it to elute earlier.

Temperature and Modifier Considerations

If further optimization is required, temperature plays a non-linear role in nitrogen-heterocycle retention. While standard RPLC theory dictates that higher temperatures decrease retention times, pyrazoles and diazines can exhibit increased retention or altered elution orders at elevated temperatures (e.g., 45°C) when using Acetonitrile due to unique thermodynamic partitioning[3].

Therefore, if switching from Methanol to Acetonitrile to lower system backpressure, analysts must carefully map the temperature space (20°C vs 30°C vs 40°C) to prevent unexpected co-elution. Furthermore, decreasing the modifier percentage (e.g., running a shallower gradient) generally increases the resolution factor (


) but at the cost of broader peaks and longer run times[4].

References

  • Benchchem. "Column chromatography conditions for separating pyrazole isomers." Benchchem.
  • Fluorochem. "1-isobutyl-5-methyl-1H-pyrazole." Fluorochem UK.
  • MZ-AT. "Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC." Chirality.
  • Toyohashi University of Technology. "Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography." TUT Repository.

Sources

Safety & Regulatory Compliance

Safety

1-isobutyl-5-methyl-1H-pyrazole proper disposal procedures

As a Senior Application Scientist, I understand that in advanced drug development and chemical synthesis workflows, the lifecycle of a reagent does not end at the reaction vessel. Proper chemical disposal is a critical o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that in advanced drug development and chemical synthesis workflows, the lifecycle of a reagent does not end at the reaction vessel. Proper chemical disposal is a critical operational pillar that ensures laboratory safety, regulatory compliance, and environmental stewardship.

1-isobutyl-5-methyl-1H-pyrazole is a specialized nitrogen-containing heterocyclic scaffold. While it is highly valuable in medicinal chemistry, its structural properties demand rigorous, self-validating disposal protocols. This guide provides the mechanistic reasoning and step-by-step methodologies required to safely manage and dispose of this compound.

Chemical Profiling & Hazard Assessment

To manage a chemical safely, we must first understand the causality behind its hazards. 1-isobutyl-5-methyl-1H-pyrazole (CAS: 405548-41-6)[1] presents specific operational challenges due to its molecular structure:

  • Aquatic Persistence & Toxicity: Pyrazole rings are highly stable and resist natural biodegradation processes in standard wastewater treatment facilities. If released into aquatic ecosystems, heterocyclic pharmaceuticals can cause acute toxicity to freshwater species (e.g., Daphnia magna) and disrupt local biodiversity[2]. Drain disposal is strictly prohibited.

  • Lipophilic Adhesion: The addition of isobutyl and methyl functional groups significantly increases the lipophilicity of the molecule compared to an unsubstituted pyrazole. This causes the compound to adhere tenaciously to the walls of plastic and glass laboratory vessels, rendering standard aqueous rinsing entirely ineffective[3].

  • Reactivity: As an electron-rich heterocycle, it must be strictly segregated from strong oxidizers (e.g., peroxides, concentrated nitric acid) to prevent exothermic degradation or the evolution of toxic nitrogen oxide (NOx) gases[4].

Quantitative Data Summary of Pyrazole Derivatives

To contextualize the hazards, the following table compares 1-isobutyl-5-methyl-1H-pyrazole with structurally analogous pyrazole derivatives commonly found in the laboratory:

Compound NameCAS NumberMolecular Wt.Hazard ClassificationDisposal Considerations
1-isobutyl-5-methyl-1H-pyrazole 405548-41-6138.21 g/mol Irritant, Aquatic ToxicityCollect as hazardous waste; strictly prohibit drain disposal[1].
1-Methyl-4-iodo-1H-pyrazole 39806-90-1208.00 g/mol Skin/Eye IrritantDispose via approved waste plant; do not empty into drains[5].
1H-Pyrazole 288-13-168.08 g/mol Corrosive, Harmful if SwallowedSweep/shovel into suitable containers; prevent entering drains[4].

Pre-Disposal Operational Workflow

Before initiating disposal, laboratory personnel must classify the waste stream accurately. The following logic tree ensures that waste is segregated to prevent cross-reactivity and maintain compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

WasteWorkflow Start 1-isobutyl-5-methyl-1H-pyrazole Waste Generated State Physical State? Start->State Solid Solid Waste (Powder/Residue) State->Solid Solid Liquid Liquid Waste (Solutions) State->Liquid Liquid SolContainer Seal in chemically resistant solid container Solid->SolContainer Solvent Solvent Type? Liquid->Solvent Label Label: 'Hazardous Waste' CAS: 405548-41-6 SolContainer->Label OrgNonHal Non-Halogenated Organic Waste Solvent->OrgNonHal Organic Aqueous Aqueous Waste (Trace amounts) Solvent->Aqueous Aqueous OrgNonHal->Label Aqueous->Label Store Secondary Containment & EHS Pickup Label->Store

Fig 1: Decision-making workflow for the segregation and disposal of pyrazole derivative waste.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By following these exact steps, you ensure that no trace amounts of the active pharmaceutical ingredient (API) are inadvertently released into the environment.

Protocol A: Solid and Liquid Waste Segregation

Scientific Rationale: Proper segregation is the first line of defense against incompatible chemical reactions.

  • Identify and Isolate: Confirm the physical state of the waste. Ensure no strong oxidizers are present in the designated waste accumulation area.

  • Containerization:

    • Solid Waste: Transfer powders or contaminated consumables (e.g., spatulas, weigh boats, filter papers) into a rigid, leak-proof, high-density polyethylene (HDPE) container[5].

    • Liquid Waste: Transfer solutions into a compatible solvent waste carboy. Segregate into the "Non-Halogenated Organic Waste" stream unless the pyrazole was dissolved in a halogenated solvent (e.g., Dichloromethane).

  • Labeling: Affix a standardized hazardous waste label. Explicitly write the full chemical name: "1-isobutyl-5-methyl-1H-pyrazole" and "CAS: 405548-41-6" . Do not use shorthand or structural abbreviations.

  • Secondary Containment: Place the primary container in a secondary containment tray to capture potential micro-leaks during storage.

Protocol B: Empty Container Decontamination (Triple-Rinse Procedure)

Scientific Rationale: Due to the compound's lipophilicity, a single aqueous rinse leaves hazardous micro-residues on the container walls. The EPA-standardized triple-rinse method using a compatible organic solvent ensures complete solubilization[3].

  • Initial Emptying: Drain the container completely into the designated hazardous waste stream until the flow reduces to isolated drops.

  • First Rinse: Add a compatible organic solvent (e.g., acetone, methanol, or ethanol) equal to 10% to 25% of the container's total volume. Cap securely and agitate vigorously for 30 seconds to dissolve lipophilic residues[3].

  • Drain Rinsate: Empty the resulting rinsate into the appropriate liquid hazardous waste carboy.

  • Repeat: Perform steps 2 and 3 two additional times. Three rinses are the absolute regulatory minimum.

  • Defacement and Disposal: Deface the original chemical label entirely with a thick permanent marker. Affix a blue "Triple Rinsed" sticker and dispose of the dry, decontaminated container in the conventional solid waste stream or glass recycling, as dictated by your institutional Environmental Health and Safety (EHS) policy[3].

Protocol C: Spill Response and Containment

Scientific Rationale: Immediate physical containment with inert materials prevents the API from leaching into floor drains, mitigating the risk of aquatic environmental contamination[5].

  • Evacuate and Assess: Immediately isolate the spill area. Do not attempt to clean the chemical without proper PPE (nitrile gloves, safety goggles, and a lab coat).

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or universal spill pads). Do not use combustible materials like sawdust, as reactive heterocycles can behave unpredictably.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a rigid, sealable hazardous waste container[4].

  • Surface Decontamination: Wash the affected surface with a compatible solvent (e.g., 70% isopropanol) to dissolve any remaining lipophilic residue, followed by a final wash with soapy water. Collect all wash liquids as hazardous waste.

References

1.[1] BLD Pharm. "405548-41-6 | 1-Isobutyl-5-methyl-1h-pyrazole". Source: bldpharm.com. URL: 2.[5] Benchchem. "Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals". Source: benchchem.com. URL: 3.[4] Fisher Scientific. "SAFETY DATA SHEET - 1H-Pyrazole". Source: fishersci.com. URL: 4.[3] Binghamton University. "Triple Rinse Procedure | Environmental Health and Safety". Source: binghamton.edu. URL: 5.[2] MDPI. "Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts". Source: mdpi.com. URL:

Sources

Handling

Personal protective equipment for handling 1-isobutyl-5-methyl-1H-pyrazole

Standard Operating Procedure and Safety Guide for Handling 1-Isobutyl-5-methyl-1H-pyrazole As a Senior Application Scientist, I approach chemical handling not just as a regulatory checklist, but as a rigorous scientific...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure and Safety Guide for Handling 1-Isobutyl-5-methyl-1H-pyrazole

As a Senior Application Scientist, I approach chemical handling not just as a regulatory checklist, but as a rigorous scientific discipline. 1-Isobutyl-5-methyl-1H-pyrazole (CAS: 405548-41-6) is a highly versatile building block frequently utilized in the synthesis of complex pharmaceutical APIs, particularly in the development of kinase inhibitors and GPCR modulators. However, the exact physicochemical properties that make it useful in drug discovery—namely, the basicity of the pyrazole nitrogen and the lipophilicity imparted by the isobutyl and methyl substituents—also dictate its hazard profile. These features allow the compound to readily penetrate dermal layers and interact with biological membranes, necessitating strict operational controls[1].

Physicochemical and Hazard Mechanistic Profiling

To handle a chemical safely, one must understand the causality behind its hazards. Pyrazole derivatives are generally classified as irritants, and their specific functional groups dictate their route of exposure and toxicity.

Table 1: Physicochemical and Hazard Profile

Property / HazardSpecificationMechanistic Rationale
CAS Number 405548-41-6N/A
Molecular Formula C8H14N2N/A
Molecular Weight 138.21 g/mol Low molecular weight contributes to potential volatility and respiratory hazard[1].
H302 Harmful if swallowedInduces systemic toxicity upon gastrointestinal absorption[1].
H315 Causes skin irritationLipophilic side chains enhance dermal penetration, causing localized inflammation[1].
H319 Causes serious eye irritationThe basic nitrogen (N2) of the pyrazole ring disrupts mucosal pH balance[1].
H335 May cause respiratory irritationVapor or aerosol interaction with respiratory epithelia triggers acute irritation[1].

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is about establishing a physical barrier tailored to the chemical's specific permeation kinetics. A conservative approach to PPE is mandatory when handling lipophilic heterocycles.

Table 2: Required PPE and Operational Justification

PPE CategorySpecific RequirementScientific Justification
Hand Protection Nitrile gloves (min. 0.11 mm thickness), double-gloved.Latex is highly permeable to lipophilic organic heterocycles. Nitrile provides a superior chemical barrier against pyrazole derivatives.
Eye Protection Snug-fitting chemical safety goggles.Standard safety glasses lack orbital seals. Goggles prevent vapor intrusion, directly mitigating H319 risks[1].
Body Protection Flame-resistant (FR) lab coat, fully buttoned.Protects personal clothing from contamination. FR material is preferred if handling alongside reactive reagents.
Respiratory Chemical Fume Hood (Face velocity 80-120 fpm).Mitigates H335 respiratory irritation risks by drawing vapors away from the operator's breathing zone[1].

Operational Workflow and Handling Protocols

To ensure a self-validating safety system, researchers must follow a strict procedural workflow. Every step must be verifiable before proceeding to the next.

Step-by-Step Handling Methodology:

  • Preparation & Validation: Verify the chemical fume hood's continuous monitoring system reads between 80-120 feet per minute (fpm). Self-validation: Do not open the chemical container if the digital monitor is blank or alarming.

  • PPE Donning: Inspect nitrile gloves for micro-tears using the inflation method (trapping air and squeezing to check for leaks). Don safety goggles and a buttoned lab coat.

  • Dispensing: Place the reagent bottle on a disposable, chemical-absorbent mat inside the fume hood. Use a clean, dry glass syringe (if liquid) or a static-free spatula (if solid/waxy) to transfer the material.

  • Weighing: If weighing outside the fume hood is necessary, transfer the compound into a pre-tared, sealable vial inside the hood. Seal the vial tightly, decontaminate the exterior with an isopropanol wipe, and transport it to the analytical balance[2].

  • Decontamination: Post-transfer, wipe down all spatulas, syringes, and the immediate fume hood surface with an appropriate solvent (e.g., ethanol or isopropanol) before doffing PPE.

HandlingWorkflow A 1. Fume Hood Validation (Airflow > 80 fpm) B 2. PPE Donning (Nitrile, Goggles, Coat) A->B C 3. Enclosed Transfer (Use Absorbent Mat) B->C D 4. Sealed Weighing (Decontaminate Exterior) C->D E 5. Post-Op Cleanup (Solvent Wipe-down) D->E

Operational workflow for the safe handling of 1-isobutyl-5-methyl-1H-pyrazole.

Emergency Response and Disposal Plan

Even with stringent protocols, accidental exposure or spills can occur. Immediate, calculated action prevents localized incidents from becoming laboratory-wide hazards.

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity[2].

  • Contain: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust, as pyrazoles can interact unpredictably with organic matrices[2].

  • Neutralize & Collect: Carefully sweep the absorbed mixture using non-sparking tools to prevent aerosolization, and place it into a designated, clearly labeled hazardous waste container[2].

  • Wash: Wash the contaminated surface area with soap and water, followed by an alcohol wipe to remove residual lipophilic traces.

SpillResponse Spill Spill Detected Assess Assess Volume & Ventilation Spill->Assess Evac Evacuate Area (If > 50 mL) Assess->Evac Large Spill Contain Contain Spill (Inert Absorbent) Assess->Contain Small Spill Collect Collect Waste (Non-sparking tools) Contain->Collect Dispose Hazardous Waste Disposal Collect->Dispose

Decision matrix and procedural response for 1-isobutyl-5-methyl-1H-pyrazole spills.

Disposal Plan: All waste materials contaminated with 1-isobutyl-5-methyl-1H-pyrazole (including gloves, pipette tips, and absorbent mats) must be treated as hazardous chemical waste.

  • Segregation: Do not mix with strong oxidizing agents or strong acids in the waste carboy, as pyrazoles can undergo exothermic reactions[3].

  • Containment: Store in a sealed, high-density polyethylene (HDPE) or glass container[2].

  • Disposal: Never dispose of this compound down the drain. Transfer to a licensed hazardous waste management facility for high-temperature incineration in accordance with local and federal regulations[1].

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.